molecular formula C7H8BFO3 B577845 (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid CAS No. 1246633-54-4

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B577845
CAS No.: 1246633-54-4
M. Wt: 169.946
InChI Key: CITKAVQBGQMNCG-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.946. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-fluoro-6-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITKAVQBGQMNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681743
Record name [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246633-54-4
Record name [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug discovery, possesses a unique combination of functional groups that make it a valuable intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of this important compound. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this guide outlines a robust and well-established synthetic methodology based on analogous transformations. Furthermore, predicted characterization data, grounded in the analysis of structurally similar compounds, is presented to aid researchers in the identification and quality assessment of this compound.

Introduction

Phenylboronic acids are a class of organic compounds that have gained significant prominence in organic synthesis, particularly as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring of this compound imparts specific steric and electronic properties, making it an attractive starting material for the development of novel pharmaceutical agents and other functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further functionalization.

This guide details a proposed synthetic pathway, including a detailed experimental protocol, and a comprehensive summary of the expected analytical data for the characterization of the title compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a three-step process commencing from commercially available (2-bromo-3-fluorophenyl)methanol. The synthetic strategy is centered around the protection of the reactive hydroxyl group, followed by a lithium-halogen exchange to form an organolithium intermediate, which is then trapped with a borate ester to yield the desired boronic acid after deprotection.

Synthetic Workflow

The proposed synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Borylation cluster_step3 Step 3: Deprotection A (2-bromo-3-fluorophenyl)methanol B Protected (2-bromo-3-fluorophenyl)methanol A->B  TBDMSCl, Imidazole, DMF C Protected (2-bromo-3-fluorophenyl)methanol D Protected this compound C->D 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ E Protected this compound F This compound E->F  TBAF, THF

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a substituted arylboronic acid of interest in synthetic chemistry and potentially in drug discovery. Boronic acids are versatile compounds, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluoro group and a hydroxymethyl group on the phenyl ring can influence the compound's reactivity, selectivity, and physicochemical properties, which are critical for its application in medicinal chemistry and materials science.

This technical guide provides a summary of the available physicochemical data for this compound. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, drawing upon established methodologies for the broader class of boronic acids.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈BFO₃[1]
Molecular Weight 169.95 g/mol [1]
Appearance Solid (predicted)General knowledge of boronic acids
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility in water Not available[1]
pKa Not available-
LogP Not available-

Experimental Protocols

The following sections detail standard experimental procedures for determining key physicochemical properties of boronic acids.

Determination of Solubility (Dynamic Method)

The dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a common technique for determining solubility.[2][3][4]

Methodology:

  • Sample Preparation: A known mass of this compound and a known mass of the selected solvent are placed in a sealed, stirred vessel.

  • Heating: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.[3]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a laser beam and a photodetector.[3][4]

  • Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[2]

  • Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[2]

G cluster_workflow Solubility Determination Workflow (Dynamic Method) prep Sample Preparation (Known mass of solute and solvent) heat Controlled Heating (Constant rate, vigorous stirring) prep->heat monitor Turbidity Monitoring (Laser and photodetector) heat->monitor record Record Dissolution Temperature (Solution becomes clear) monitor->record repeat Repeat for Different Compositions record->repeat curve Construct Solubility Curve repeat->curve

Caption: Workflow for determining solubility using the dynamic method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the acidity constant (pKa) of boronic acids.[5][6][7]

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a solvent, typically water or a water/co-solvent mixture if solubility is low.[5][7] The solution may have a constant ionic strength maintained with a salt like KCl.[7]

  • Titration Setup: A calibrated pH electrode is immersed in the boronic acid solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.[7]

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the boronic acid has been neutralized. This corresponds to the half-equivalence point on the titration curve.[7]

G cluster_equilibrium Boronic Acid Equilibrium in Aqueous Solution boronic_acid R-B(OH)₂ (Trigonal Planar) h2o + H₂O boronic_acid->h2o boronate_ion [R-B(OH)₃]⁻ (Tetrahedral) h3o + H₃O⁺ boronate_ion->h3o h2o->boronate_ion Ka

Caption: General equilibrium of a boronic acid in water.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.[8]

Methodology:

  • Phase Preparation: n-Octanol is saturated with water, and water (often a buffer of a specific pH) is saturated with n-octanol.[9]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The funnel is shaken for a prolonged period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Safety and Handling

While a full toxicological profile is not available, this compound should be handled with care in a laboratory setting.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[1][10]

Conclusion

This compound is a compound with potential applications in various fields of chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for researchers to determine these crucial parameters through established experimental protocols. A thorough understanding of properties such as solubility, pKa, and LogP is essential for optimizing reaction conditions, developing formulations, and predicting the behavior of this compound in biological systems. The methodologies outlined herein offer a clear path to obtaining this vital information.

References

An In-depth Technical Guide to (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid (CAS 1246633-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in cross-coupling reactions and the development of novel therapeutics.

Chemical Properties and Data

This compound is a substituted phenylboronic acid that is increasingly utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a hydroxymethyl group ortho to the boronic acid moiety, imparts specific reactivity and structural characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1246633-54-4[1]
Molecular Formula C₇H₈BFO₃[1]
Molecular Weight 169.95 g/mol [1]
Appearance White to off-white solidGeneric
Purity Typically ≥95% - 98%[2][3]
Storage Store in a cool, dry place under an inert atmosphere. Recommended storage temperature: 2-8°C.[4]

Table 2: Spectroscopic Data Summary (Predicted and Analog-Based)

Spectrum TypeKey Features
¹H NMR Aromatic protons, methylene protons of the hydroxymethyl group, and hydroxyl protons of the boronic acid and alcohol.
¹³C NMR Aromatic carbons, methylene carbon, and the carbon atom attached to the boron.
¹⁹F NMR A single resonance corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Note: Experimentally obtained spectroscopic data for this specific compound is not widely available in public literature. The data presented is based on general knowledge of similar structures and predicted spectral features.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a readily available substituted benzene derivative. While a specific, detailed protocol for this exact molecule is not prevalent in peer-reviewed literature, a general and plausible synthetic route can be constructed based on established methods for preparing substituted phenylboronic acids.[5][6]

A common approach involves the ortho-lithiation of a protected fluoro-benzyl alcohol derivative, followed by quenching with a trialkyl borate and subsequent deprotection and hydrolysis.

Experimental Protocol: A General Synthetic Approach

Step 1: Protection of the Hydroxymethyl Group

The hydroxymethyl group of a suitable starting material, such as 2-fluoro-6-bromobenzyl alcohol, would first be protected to prevent interference in subsequent steps. Common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be employed.

Step 2: Halogen-Metal Exchange and Borylation

The protected 2-fluoro-6-bromobenzyl derivative is then subjected to a halogen-metal exchange reaction at low temperature (typically -78 °C) using an organolithium reagent like n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

Step 3: Hydrolysis and Deprotection

The boronate ester is then hydrolyzed under acidic conditions to yield the boronic acid. This step is often concurrent with or followed by the deprotection of the hydroxymethyl group to afford the final product, this compound.

G A Starting Material (e.g., 2-Fluoro-6-bromobenzyl alcohol) B Protection of -CH2OH group A->B C Protected Intermediate B->C D Halogen-Metal Exchange (n-BuLi, -78°C) C->D E Aryllithium Species D->E F Quenching with Trialkyl Borate E->F G Boronate Ester F->G H Acidic Hydrolysis & Deprotection G->H I This compound H->I

Caption: Generalized synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent. The fluorine and hydroxymethyl substituents can influence the electronic properties and steric hindrance of the boronic acid, potentially affecting reaction rates and yields.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The final product is then purified by column chromatography or recrystallization.[8]

G Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X      Ln Pd0->ArPdXLn Oxidative Addition ArX Ar-X ArX->ArPdXLn ArPdR_Ln Ar-Pd(II)-R'      Ln ArPdXLn->ArPdR_Ln Transmetalation BoronicAcid (HO)2B-R' (Base) BoronicAcid->ArPdR_Ln ArPdR_Ln->Pd0 Reductive Elimination Biaryl Ar-R' ArPdR_Ln->Biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.[9] this compound serves as a valuable building block for the synthesis of novel drug candidates.

The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule. The hydroxymethyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

A significant application of ortho-(hydroxymethyl)phenylboronic acids is in the synthesis of benzoxaboroles . These are cyclic esters formed by intramolecular dehydration between the boronic acid and the hydroxymethyl group. Benzoxaboroles have emerged as a promising class of therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[10] For instance, the FDA-approved drug Tavaborole, an antifungal agent, features a benzoxaborole core.

G BoronicAcid This compound Dehydration Intramolecular Dehydration BoronicAcid->Dehydration Benzoxaborole Substituted Benzoxaborole Dehydration->Benzoxaborole DrugCandidate Bioactive Molecule (e.g., Enzyme Inhibitor) Benzoxaborole->DrugCandidate

Caption: Logical relationship from the boronic acid to a potential drug candidate via a benzoxaborole intermediate.

The boronic acid moiety itself can act as a warhead, forming reversible covalent bonds with serine residues in the active sites of enzymes, leading to their inhibition. This mechanism is particularly relevant for targeting serine proteases, which are implicated in a variety of diseases.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]

Conclusion

This compound is a versatile and valuable reagent for organic chemists and medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions and as a precursor to biologically active benzoxaboroles makes it an important tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and materials science.

References

A Comprehensive Technical Guide to Ortho-Substituted Phenylboronic Acids: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted phenylboronic acids represent a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural and electronic properties, arising from the steric and electronic influence of the substituent adjacent to the boronic acid moiety, offer both challenges and opportunities in the synthesis of complex molecules. This in-depth technical guide provides a comprehensive literature review of ortho-substituted phenylboronic acids, focusing on their synthesis, physicochemical properties, and critical applications in drug discovery and development. Particular emphasis is placed on their role as versatile building blocks in cross-coupling reactions and as key pharmacophores in enzyme inhibitors. This guide aims to serve as an essential resource, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical and biological processes.

Physicochemical Properties of Ortho-Substituted Phenylboronic Acids

The properties of phenylboronic acids are significantly influenced by the nature and position of substituents on the phenyl ring. In the case of ortho-substituted analogs, the close proximity of the substituent to the boronic acid group can lead to distinct intramolecular interactions, affecting acidity, solubility, and crystal packing.

Acidity (pKa)

The Lewis acidity of the boron atom is a critical parameter influencing the reactivity of phenylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions and their interactions with biological targets. The ortho-substituent can modulate the pKa through electronic and steric effects. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.[1] However, intramolecular hydrogen bonding between the ortho-substituent and the boronic acid hydroxyl groups can stabilize the boronate anion, leading to a significant increase in acidity.[2]

Ortho-SubstituentpKaComments
-H8.83Unsubstituted phenylboronic acid for reference.
-CH₃9.10Electron-donating group, decreases acidity.
-OCH₃9.30Electron-donating group, decreases acidity despite the potential for hydrogen bonding.
-F7.23Strong electron-withdrawing effect significantly increases acidity.[1]
-Cl7.80Electron-withdrawing group, increases acidity.
-NO₂7.00Potent electron-withdrawing group, leading to high acidity.
-CHO5.80Intramolecular hydrogen bonding stabilizes the boronate form, greatly increasing acidity.
-CF₃7.55Strong electron-withdrawing group increases acidity.[3]
-OCF₃8.90The ortho isomer is the least acidic among its isomers due to steric hindrance.[4]

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative.

Solubility

The solubility of ortho-substituted phenylboronic acids is influenced by the nature of the substituent. For instance, the introduction of an isobutoxy group at the ortho position has been shown to significantly increase solubility in various solvents compared to its meta and para isomers. This can be attributed to the disruption of the crystal lattice packing by the bulky ortho-substituent.

Crystal Structure

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[5] However, the presence of ortho-substituents, particularly those capable of forming intramolecular hydrogen bonds like alkoxy groups, can lead to the formation of monomeric structures in the crystal lattice.[6][7] The study of these crystal structures through techniques like single-crystal X-ray diffraction provides valuable insights into the intermolecular and intramolecular forces at play.[6][7][8][9]

Synthesis of Ortho-Substituted Phenylboronic Acids

The synthesis of ortho-substituted phenylboronic acids can be challenging due to the steric hindrance imposed by the ortho-substituent. However, several reliable methods have been developed to access these valuable compounds.

General Synthetic Workflow

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following diagram illustrates a typical workflow for this process.

Synthesis_Workflow A Ortho-Substituted Aryl Halide C Formation of Grignard Reagent A->C 1. B Magnesium Turnings in Anhydrous THF B->C E Borylation Reaction C->E 2. D Trialkyl Borate (e.g., Triisopropyl borate) in Anhydrous THF at -78 °C D->E G Hydrolysis E->G 3. F Aqueous Acid (e.g., HCl) F->G H Ortho-Substituted Phenylboronic Acid G->H Purification

Caption: General workflow for the synthesis of ortho-substituted phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid

This protocol details the synthesis of 2-methoxyphenylboronic acid from 2-bromoanisole.

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: A flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings (1.2 equivalents). The flask is flushed with argon. A small crystal of iodine is added. A solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and then the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[10]

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, ensuring the internal temperature does not rise above -60 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.[10]

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C with vigorous stirring until the aqueous layer is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-methoxyphenylboronic acid is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene/hexanes, to afford the pure product as a white solid.[11][12][13][14]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Ortho-substituted phenylboronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in many pharmaceuticals and functional materials.[4][15]

Challenges and Optimization

The steric bulk of the ortho-substituent can significantly hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to low yields. To overcome this, specific catalysts and reaction conditions are required. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a more reactive palladium(0) species, facilitating the coupling of sterically demanding substrates.

Experimental Workflow for a Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an ortho-substituted phenylboronic acid.

Suzuki_Workflow A Reactants: - Aryl Halide - Ortho-Substituted Phenylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) - Palladium Catalyst & Ligand C Reaction Setup under Inert Atmosphere A->C 1. B Degassed Solvent (e.g., Toluene/Water, Dioxane) B->C D Heating (e.g., 80-110 °C) C->D 2. E Reaction Monitoring (TLC, LC-MS) D->E 3. F Work-up: - Quenching - Extraction E->F 4. G Purification: (Column Chromatography) F->G 5. H Biaryl Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The yield of Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids is highly dependent on the specific substrates, catalyst system, and reaction conditions.

Ortho-Substituted Phenylboronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2-Tolylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene9085 (total di- and tri-substituted)[16]
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene9071 (total di- and tri-substituted)[16]
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane10025[17]
2-Formylphenylboronic acid4-IodotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8088

Note: This table provides representative examples, and yields can vary significantly with optimization.

Applications in Drug Development: Enzyme Inhibition

The boronic acid functional group is a key "warhead" in a number of approved drugs and clinical candidates due to its ability to form a reversible covalent bond with the catalytic serine or threonine residues in the active sites of certain enzymes.[18] Ortho-substituted phenylboronic acids have been extensively explored as inhibitors of proteases and β-lactamases.

Proteasome Inhibition

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[19] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, making it an attractive target for cancer therapy. Bortezomib (Velcade®), a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[13][19]

The following diagram illustrates the key downstream effects of proteasome inhibition by bortezomib.

Proteasome_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Regulatory Proteins Proteasome->Accumulation Blockade leads to IkB IκB Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, Bax) Ub_Proteins->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest NFkB NF-κB IkB->NFkB Inhibits nuclear translocation NFkB_complex IκB-NF-κB Complex IkB->NFkB_complex NFkB->NFkB_complex NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Gene_Transcription Activates

Caption: Signaling pathway of proteasome inhibition by Bortezomib.[20][21][22][23]

β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[18][24] Boronic acids act as transition-state analog inhibitors of serine β-lactamases.[18] They form a reversible covalent adduct with the active site serine, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[18][25]

Beta_Lactamase_Inhibition BL Serine β-Lactamase (Active Site Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) BL->Complex Forms BA Ortho-Substituted Phenylboronic Acid BA->Complex Inactive_Enzyme Inactive Enzyme Complex->Inactive_Enzyme Results in

Caption: Mechanism of β-lactamase inhibition by boronic acids.[18]

Quantitative Data: Inhibition Constants (Ki)

The inhibitory potency of ortho-substituted phenylboronic acids against various enzymes is quantified by their inhibition constants (Ki).

Inhibitor (Ortho-Substituted Phenylboronic Acid Derivative)Target EnzymeKi (nM)
3-(azidomethyl)phenyl boronic acidKPC-2 β-Lactamase2300[24]
3-(azidomethyl)phenyl boronic acidAmpC β-Lactamase700[24]
Methanesulfonamide boronic acid derivativeAmpC β-Lactamase789[18]
Phenyl boronic acid derivative 1KPC-2 β-Lactamase7640[26]
Phenyl boronic acid derivative 2 (ortho-substituted)KPC-2 β-Lactamase250

Note: Ki values are highly dependent on the specific assay conditions.

Conclusion

Ortho-substituted phenylboronic acids are a versatile and powerful class of molecules with significant implications for organic synthesis and drug discovery. While their synthesis can be complicated by steric hindrance, optimized protocols and advanced catalyst systems have made them readily accessible. Their unique physicochemical properties, driven by the ortho-substituent, can be harnessed to fine-tune their reactivity and biological activity. As demonstrated by their widespread use in Suzuki-Miyaura cross-coupling and their role as potent enzyme inhibitors, ortho-substituted phenylboronic acids will undoubtedly continue to be a cornerstone of innovation for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of these important chemical entities.

References

A Technical Guide to (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid: Properties and Applications in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a specialized organic compound that serves as a valuable building block in modern synthetic chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, makes it a versatile reagent, particularly in the synthesis of complex biaryl structures. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the reaction workflow. The incorporation of fluorine can significantly influence the pharmacokinetic properties of drug candidates, making this reagent of particular interest to the pharmaceutical industry.

Core Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations and analytical characterization.

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds. The fluorine and hydroxymethyl groups on the boronic acid can introduce desirable electronic and structural features into the target molecules, which is a common strategy in drug design to enhance metabolic stability and binding affinity.

Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on established methods for similar boronic acids and may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Ethyl acetate and anhydrous sodium sulfate for extraction and drying

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvents, for example, a mixture of toluene (5 mL) and water (1 mL), via syringe.

  • The reaction mixture is stirred vigorously and heated to reflux (approximately 100-110 °C) under the inert atmosphere.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with brine.

  • The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Complex B->C D Transmetalation (Boronic Acid + Base) C->D E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A Regeneration G Biaryl Product (Ar-Ar') F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information for the effective use of this compound in organic synthesis, particularly for researchers and professionals in drug discovery and development. The provided protocol and workflow diagram offer a solid foundation for the practical application of this versatile reagent.

Spectroscopic and Synthetic Profile of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and synthetic aspects of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid (CAS No. 1246633-54-4). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document presents predicted and typical spectral characteristics for this class of molecules, alongside a detailed, representative experimental protocol for its synthesis.

Chemical Identity

ParameterValueReference
Compound Name This compound
CAS Number 1246633-54-4[1]
Molecular Formula C₇H₈BFO₃[2]
Molecular Weight 169.95 g/mol [2]

Spectroscopic Data (Predicted and Representative)

¹H NMR Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2br s2HB(OH)₂
~7.2 - 7.5m3HAr-H
~5.2 - 5.4t1H-CH₂OH
~4.5 - 4.7d2H-CH₂OH
¹³C NMR Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, ¹JCF)C-F
~115 - 140Ar-C
~130 (br)C-B
~60-CH₂OH
IR Spectroscopy Data (Typical)
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretch (B(OH)₂ and CH₂OH)
~1600MediumC=C stretch (aromatic)
~1350StrongB-O stretch
~1200StrongC-F stretch
~1020StrongC-O stretch
Mass Spectrometry Data (Expected)
m/zIon
170.05[M+H]⁺
152.04[M-H₂O+H]⁺
192.03[M+Na]⁺

Experimental Protocol: Synthesis of this compound

This protocol describes a general and widely applicable method for the synthesis of substituted phenylboronic acids, adapted for the specific target compound. The synthesis involves the formation of a Grignard reagent from the corresponding substituted bromobenzene, followed by reaction with a borate ester and subsequent acidic hydrolysis.

Materials:

  • 2-Bromo-3-fluorobenzyl alcohol

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

    • Add a small crystal of iodine to the flask.

    • Dissolve 2-bromo-3-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the solution of the aryl bromide to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add triisopropyl borate (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 2-Bromo-3-fluorobenzyl alcohol Grignard_Reagent Grignard Reagent Formation Start->Grignard_Reagent 1. Mg, I₂, THF Borylation Borylation Grignard_Reagent->Borylation 2. Triisopropyl borate -78 °C to RT Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Acidic Hydrolysis Boronate_Ester->Hydrolysis 3. 1M HCl Product (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid Hydrolysis->Product Purification Purification Product->Purification Recrystallization or Chromatography Final_Product Pure Product Purification->Final_Product

Caption: Synthetic pathway for this compound.

References

The Dawn of a Versatile Reagent: A Technical History of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern medicinal chemistry and materials science, fluorinated phenylboronic acids have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique electronic properties and versatile reactivity have paved the way for significant advancements in areas ranging from targeted cancer therapies to advanced liquid crystal displays. This in-depth technical guide explores the discovery, historical development, and key applications of this remarkable class of compounds, providing a comprehensive resource for professionals in the field.

From Humble Beginnings: The Genesis of Phenylboronic Acids

The story of fluorinated phenylboronic acids begins with the discovery of their parent compound. While Edward Frankland reported the first synthesis of a boronic acid in 1860, it was the work of Michaelis and Becker in 1880 that introduced phenylboronic acid to the world of chemistry. Their synthesis, achieved by reacting diphenylmercury with boron trichloride, laid the foundational groundwork for an entirely new class of organoboron compounds.

The introduction of fluorine into the phenyl ring, a development that would dramatically enhance the utility of these molecules, followed the broader advancements in organofluorine chemistry. The early 20th century saw the development of key fluorination techniques, which chemists would later adapt for the synthesis of fluorinated aromatics. While a single, definitive "discovery" of the first fluorinated phenylboronic acid is not prominently documented, the collective efforts of organic chemists in the mid-20th century led to the preparation and characterization of various isomers, including 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid.

The primary synthetic route to these compounds involves the reaction of a fluorinated Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. This robust and scalable method remains a mainstay in both academic and industrial laboratories.

Quantitative Data Summary

The following tables summarize key quantitative data for common monofluorinated phenylboronic acid isomers, compiled from various sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
2-Fluorophenylboronic acidC₆H₆BFO₂139.92101-11061
3-Fluorophenylboronic acidC₆H₆BFO₂139.92160-16370-80
4-Fluorophenylboronic acidC₆H₆BFO₂139.92262-26575-85
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Fluorophenylboronic acid 7.95 (t, 1H), 7.50 (m, 1H), 7.20 (d, 1H), 7.10 (t, 1H)165.5 (d, J=250 Hz), 135.5 (d, J=8 Hz), 132.0 (d, J=3 Hz), 124.5 (d, J=12 Hz), 116.0 (d, J=22 Hz)-113.5
3-Fluorophenylboronic acid 7.70 (d, 1H), 7.60 (d, 1H), 7.40 (m, 1H), 7.15 (m, 1H)163.0 (d, J=243 Hz), 132.5 (d, J=8 Hz), 129.5 (d, J=3 Hz), 120.0 (d, J=21 Hz), 116.5 (d, J=23 Hz)-113.0
4-Fluorophenylboronic acid 8.00 (dd, 2H), 7.15 (t, 2H)165.0 (d, J=248 Hz), 137.0 (d, J=9 Hz), 116.0 (d, J=22 Hz)-112.0

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of monofluorinated phenylboronic acids.

Synthesis of 2-Fluorophenylboronic Acid

Materials:

  • 1-Bromo-2-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add 1-bromo-2-fluorobenzene and anhydrous THF.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Add triisopropyl borate dropwise to the mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding aqueous HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-fluorophenylboronic acid.[1]

Synthesis of 4-Amino-3-fluorophenylboronic Acid

Materials:

  • 4-Bromo-2-fluoroaniline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • tert-Butyllithium (t-BuLi) in pentane

  • Trimethyl borate

  • Aqueous hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Protect the amino group of 4-bromo-2-fluoroaniline with trimethylsilyl groups by reacting it with n-BuLi and then TMSCl in anhydrous THF.

  • Isolate the protected intermediate.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the protected intermediate in anhydrous diethyl ether and cool to -78 °C.

  • Perform a lithium-halogen exchange by slowly adding t-BuLi in pentane.

  • In another flask, cool a solution of trimethyl borate in THF to -78 °C.

  • Transfer the organolithium species to the trimethyl borate solution via cannula.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolyze the borate ester by adding aqueous HCl.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to yield 4-amino-3-fluorophenylboronic acid.[2]

Visualizing the Impact: Pathways and Workflows

The utility of fluorinated phenylboronic acids is best understood through their application in various scientific workflows and their interaction with biological pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA RhoA GPCR->RhoA Activates Rac1 Rac1 GPCR->Rac1 Activates Cdc42 Cdc42 GPCR->Cdc42 Activates ROCK ROCK RhoA->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton (Cell Migration) Rac1->Actin_Cytoskeleton Regulates Cdc42->Actin_Cytoskeleton Regulates ROCK->Actin_Cytoskeleton Regulates FPBA Fluorinated Phenylboronic Acid FPBA->RhoA FPBA->Rac1 FPBA->Cdc42

Caption: Inhibition of Rho GTPase signaling by fluorinated phenylboronic acids.

Proteomics_Workflow Start Complex Protein Sample (e.g., Cell Lysate) Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Enrichment Glycopeptide Enrichment (Boronic Acid Affinity Chromatography) Digestion->Enrichment Wash Wash to Remove Non-Glycopeptides Enrichment->Wash Elution Elute Glycopeptides Wash->Elution Deglycosylation Deglycosylation (e.g., PNGase F) Elution->Deglycosylation Analysis LC-MS/MS Analysis Deglycosylation->Analysis Data Glycoproteome Data Analysis->Data

Caption: Glycoproteomics workflow using boronic acid affinity chromatography.

PET_Imaging_Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging Precursor Arylboronic Ester Precursor Labeling ¹⁸F-Labeling Reaction Precursor->Labeling Fluoride [¹⁸F]Fluoride Fluoride->Labeling Purification Purification (e.g., HPLC) Labeling->Purification Tracer [¹⁸F]Aryltrifluoroborate Tracer Purification->Tracer Injection Tracer Injection (in vivo) Tracer->Injection PET_Scan PET Scan Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis Image_Recon->Data_Analysis

Caption: Workflow for PET imaging using ¹⁸F-labeled arylboronic acids.

Conclusion

From their initial synthesis to their current widespread application, fluorinated phenylboronic acids have traveled a remarkable journey. Their unique ability to modulate electronic properties, enhance metabolic stability, and participate in a wide array of chemical transformations has solidified their importance in the scientific community. As research continues to push the boundaries of drug discovery and materials science, the demand for and innovation in the synthesis and application of these versatile compounds are certain to grow, promising a future of even more groundbreaking discoveries.

References

Boronic Acids: Versatile Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, prized for their versatility, stability, and relatively low toxicity.[1] First synthesized in 1860, these organoboron compounds have become crucial building blocks and synthetic intermediates.[1] Their unique physicochemical properties, including mild Lewis acidity, allow them to participate in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The significance of boronic acids in contemporary chemistry is underscored by their central role in Nobel Prize-winning reactions, such as the Suzuki-Miyaura coupling.[2]

In the realm of pharmaceutical discovery and development, boronic acids have garnered significant attention. Their ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes, has led to the development of potent and selective inhibitors.[3][4] This has culminated in the approval of several boronic acid-containing drugs by the FDA, including the groundbreaking anticancer agent Bortezomib (Velcade®).[1][5][6] This guide provides a comprehensive overview of the synthesis, properties, and key applications of boronic acids in organic synthesis, with a particular focus on their utility in drug development.

Synthesis and Purification of Boronic Acids

The accessibility of a wide range of boronic acids is crucial for their widespread application. Several synthetic methods have been developed to prepare aryl-, heteroaryl-, vinyl-, and alkylboronic acids.

Synthesis of Arylboronic Acids

A common and effective method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

A general protocol for the synthesis of arylboronic acids from aryl bromides is as follows:

Experimental Protocol: Synthesis of Phenylboronic Acid

  • Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Reagent Formation: A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 equivalents), dissolved in anhydrous diethyl ether, is then added dropwise, maintaining the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) until the aqueous layer is acidic.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude phenylboronic acid can be purified by recrystallization from a suitable solvent, such as water or a mixture of hexane and ethyl acetate.[7][8][9]

Purification of Boronic Acids

Purification is a critical step to obtain high-purity boronic acids suitable for subsequent reactions. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and can influence whether the free boronic acid or its anhydride (boroxine) is isolated.[9]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base. This allows for their separation from non-acidic impurities by extraction. The pure boronic acid can then be regenerated by acidification.[10]

  • Chromatography: While challenging due to the potential for smearing on silica gel, flash column chromatography can be used for the purification of less polar boronic acids. Using silica gel pre-treated with boric acid or employing neutral alumina can sometimes improve separation.[7]

  • Derivatization: Impure boronic acids can be converted to crystalline derivatives, such as the diethanolamine adduct, which can be easily purified by recrystallization. The pure boronic acid is then liberated by treatment with acid.[5]

Key Reactions of Boronic Acids in Organic Synthesis

Boronic acids are key participants in several powerful cross-coupling reactions that have revolutionized the construction of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[11] This reaction is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, particularly for the synthesis of biaryls, conjugated dienes, and styrenes.[11]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2  - B(OH)₂X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal BaseX [B(OH)₃X]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL). The mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is heated to reflux (e.g., 80-100 °C) under an inert atmosphere and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxybiphenyl.[12][13]

Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001295
21-Iodonaphthalene4-Methylphenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄Dioxane/H₂O80692
32-Chloropyridine3-Furylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1001888
44-Trifluoromethylphenyl bromideThiophene-2-boronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF901290
53-Bromoquinoline4-Acetylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851685

Yields are for isolated products and are representative examples from the literature. Conditions may vary depending on the specific substrates.[14][15][16]

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of a boronic acid with an amine, alcohol, or thiol to form a new carbon-heteroatom bond.[17] This reaction is particularly advantageous as it can often be performed under mild conditions, at room temperature, and open to the air.[17][18]

Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Coupling CuII_A Cu(II)L₂ Coordination Coordination CuII_A->Coordination CuII_B [ArB(OH)₂]Cu(II)L₂(NuH) Coordination->CuII_B Transmetal Transmetalation CuII_B->Transmetal CuII_C Ar-Cu(II)L₂(NuH) Transmetal->CuII_C Oxidation Oxidation (O₂) CuII_C->Oxidation CuIII Ar-Cu(III)L₂(Nu) Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Product Ar-Nu RedElim->Product CuI Cu(I)L RedElim->CuI Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII_A Catalyst Regeneration ArBOH2 Ar-B(OH)₂ ArBOH2->Coordination NuH Nu-H (Amine/Alcohol) NuH->Coordination Petasis_Reaction Amine Amine (R¹R²NH) Condensation Condensation Amine->Condensation Carbonyl Carbonyl (R³CHO) Carbonyl->Condensation BoronicAcid Boronic Acid (R⁴B(OH)₂) Complexation Complexation with Iminium Ion BoronicAcid->Complexation Iminium Iminium Ion [R³CH=NR¹R²]⁺ Iminium->Complexation Boronate Boronate Complex Nucleophilic_Attack Nucleophilic Addition of R⁴ Boronate->Nucleophilic_Attack Product α-Substituted Amine (R³CH(R⁴)NR¹R²) Condensation->Iminium - H₂O Complexation->Boronate Nucleophilic_Attack->Product - B(OH)₃ Enzyme_Inhibition Enzyme Enzyme Active Site Serine-OH Complex Tetrahedral Adduct (Inhibited Enzyme) Serine-O-B⁻(OH)₂(R) Enzyme:ser->Complex:complex Reversible Covalent Bonding BoronicAcid Boronic Acid Inhibitor R-B(OH)₂ BoronicAcid:boron->Complex:complex Drug_Discovery_Workflow Target Target Identification and Validation Screening High-Throughput Screening of Boronic Acid Library Target->Screening Hit Hit Identification Screening->Hit LeadGen Hit-to-Lead Generation (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox Properties) LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

A Technical Guide to the Toxicological Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Substituted phenylboronic acids (PBAs) are a versatile class of organoboron compounds with escalating importance in organic synthesis, materials science, and pharmaceutical development. Their utility as key reagents in Suzuki-Miyaura cross-coupling reactions, as saccharide sensors, and as targeted drug delivery vehicles has positioned them at the forefront of chemical and biomedical research.[1][2] However, their increasing application necessitates a thorough understanding of their toxicological profile to ensure safe handling, assess potential environmental impact, and guide the design of safer therapeutic agents. This guide provides an in-depth analysis of the known toxicological properties of substituted phenylboronic acids, focusing on cytotoxicity, genotoxicity, and in vivo effects. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Phenylboronic Acids

Phenylboronic acid, and its substituted derivatives, are organic compounds characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)₂].[3] This unique structure imparts mild Lewis acidity and the remarkable ability to form reversible covalent bonds with diols, a property that is fundamental to their use as sensors for carbohydrates like glucose.[4] In drug development, this interaction is exploited to target glycoproteins, such as sialic acid, which are often overexpressed on the surface of cancer cells.[5][6][7] While generally considered to have low toxicity, recent findings have highlighted specific toxicological concerns, particularly regarding their potential for mutagenicity, making a detailed toxicological evaluation critical for any new derivative under development.[2][8]

In Vitro Cytotoxicity

The cytotoxic effects of substituted phenylboronic acids are typically dose-dependent and vary based on the cell line and the specific substitutions on the phenyl ring.[9][10]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes quantitative data from various in vitro cytotoxicity studies.

CompoundCell Line(s)AssayConcentration / ValueKey FindingReference(s)
Phenylboronic Acid (PBA)4T1 (mouse mammary adenocarcinoma), SCCVII (mouse squamous cell carcinoma), V79 (hamster lung fibroblast), L929 (mouse dermal fibroblast)Crystal Violet10 mg/mL (82 mM)Significantly reduced cell survival in all tested lines.[7][9]
Phenylboronic Acid (PBA)SCCVII, 4T1, L929, V79Crystal VioletLC₅₀: 4.5 mg/mL, 7.5 mg/mL, 6.0 mg/mL, 7.5 mg/mL, respectivelyProvides a quantitative measure of lethal concentration.[7]
2-Formylphenylboronic AcidL929 (mouse fibroblast)WST-83.90-31.25 µg/mLHigh cell viability (>84%) observed.[10]
2-Formylphenylboronic AcidL929 (mouse fibroblast)WST-8>31.25 µg/mLViability dropped significantly to 5-10%.[10]
3-Chlorophenylboronic AcidL929 (mouse fibroblast)WST-83.90-250 µg/mLCell viability remained high (64-109%).[10]
3-Chlorophenylboronic AcidL929 (mouse fibroblast)WST-8500 µg/mLViability decreased to 17%.[10]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings.

Experimental Protocol 2.1: Crystal Violet Staining Assay for Cytotoxicity [9] This protocol is adapted from studies evaluating the in vitro cytotoxicity of Phenylboronic Acid.

  • Cell Seeding: Plate 1 x 10⁴ tumor or non-tumor cells in 250 μL of RPMI 1640 medium (supplemented with 10% fetal calf serum) into each well of a 96-well microtiter plate.

  • Incubation: Incubate the plates for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C to allow cells to reach confluence.

  • Compound Treatment: Replace the old culture medium with fresh media containing the desired final concentrations of the substituted phenylboronic acid (e.g., 0.1, 1.0, and 10.0 mg/mL). A control group with medium only should be included.

  • Exposure: Incubate the cells with the compound for an additional 24 hours.

  • Fixation: Fix the cells by adding a 3% formalin solution for 15 minutes. Subsequently, wash the wells with deionized water and allow them to air dry.

  • Staining: Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes. Crystal violet stains the DNA of living cells.

  • Washing and Drying: Extensively wash the plates with deionized water to remove excess stain and dead cells. Allow the plates to dry overnight.

  • Quantification: Elute the stain from the cells and measure the absorbance using a microplate reader to determine the number of surviving cells relative to the control.

Visualization: General Cytotoxicity Testing Workflow

G cluster_workflow General Cytotoxicity Testing Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Adherence) A->B C Compound Treatment (Varying Concentrations) B->C D 24-72h Exposure C->D E Cell Viability Assay (e.g., Crystal Violet, MTT) D->E F Data Acquisition (Absorbance Reading) E->F G Analysis (e.g., IC50 Calculation) F->G

A typical workflow for in vitro cytotoxicity assessment.

Genotoxicity and Mutagenicity

A significant concern for arylboronic acids is their potential as genotoxic impurities (GTIs).[11][12] In vitro bacterial reverse mutation assays (Ames tests) have frequently shown positive results, leading to their classification as a "novel class of bacterial mutagen".[8][13]

Key Findings:
  • In Vitro Mutagenicity: Many substituted phenylboronic acids show weak mutagenic activity in bacterial strains, particularly Salmonella typhimurium TA100 and Escherichia coli WP2uvrA(pKM101), often without the need for metabolic activation (S9).[13][14]

  • Mechanism: The mutagenic mechanism does not appear to involve direct covalent binding to DNA.[13][14] One proposed mechanism involves oxygen-mediated oxidation that generates organic radicals, which then induce DNA damage.[8]

  • In Vivo Relevance: Crucially, subsequent in vivo studies on several arylboronic compounds that tested positive in vitro found no evidence of mutagenicity.[15][16] These studies, which included Pig-a, comet, and micronucleus assays in rats, suggest that the in vitro findings may not always translate to a genotoxic hazard in mammals.[15]

Data Presentation: Genotoxicity Profile
Compound ClassAssayFindingImplicationReference(s)
Arylboronic Acids (12 of 13 tested)Ames Test (S. typhimurium, E. coli)Weakly mutagenic, typically in TA100/WP2uvrA(pKM101) without S9 activation.Considered potential genotoxic impurities requiring control in APIs.[8][13][14]
8 Representative Arylboronic AcidsIn vivo Pig-a, Comet, and Micronucleus Assays (Rats)Not mutagenic.The in vitro positive results may not be relevant for mammalian systems.[15][16]
Experimental Protocols

Experimental Protocol 3.1: Bacterial Reverse Mutation Test (Ames Test) This protocol is a generalized summary based on standard methodologies used for testing boronic acids.[13][14]

  • Strain Selection: Utilize a panel of bacterial strains with known mutations, such as Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA(pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to detect direct-acting mutagens and those requiring metabolic conversion.

  • Exposure: In the plate incorporation method, add the test compound at several concentrations, the bacterial culture, and (if applicable) the S9 mix to molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.

Visualization: Genotoxicity Assessment Strategy

G cluster_workflow ICH M7 Guided Genotoxicity Assessment start Arylboronic Acid Impurity in_vitro In Vitro Ames Test start->in_vitro positive Positive Result in_vitro->positive Mutagenic negative Negative Result in_vitro->negative Non-mutagenic in_vivo In Vivo Follow-up (e.g., Comet, Micronucleus Assay) positive->in_vivo control_q3a Control as Non-Mutagenic Impurity (ICH Q3A/B Guidelines) negative->control_q3a positive_in_vivo Positive Result in_vivo->positive_in_vivo Genotoxic negative_in_vivo Negative Result in_vivo->negative_in_vivo Non-genotoxic control_ttc Control as Mutagenic Impurity (Threshold of Toxicological Concern) positive_in_vivo->control_ttc negative_in_vivo->control_q3a

Decision tree for assessing the genotoxicity of boronic acids.

In Vivo and Systemic Toxicity

Animal studies provide critical data on the systemic effects and potential therapeutic windows of substituted phenylboronic acids.

Data Presentation: In Vivo Toxicity

| Compound | Species | Route | Value (LD₅₀) | Finding | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Phenylboronic Acid (PBA) | Rat | Oral | 740 mg/kg | Establishes acute oral toxicity. |[4] | | Phenylboronic Acid (PBA) | Mouse | Intraperitoneal, Oral, Intratumor | N/A | Showed dose-dependent antitumor effects, with intraperitoneal administration being the most effective. |[7][17][18] | | PBA-D-fructose adduct | Mouse | Intraperitoneal | 1265 mg/kg | The carbohydrate adduct is less acutely toxic than the parent PBA. |[19][20] | | PBA-D-arabinose adduct | Mouse | Intraperitoneal | 1265 mg/kg | The carbohydrate adduct is less acutely toxic than the parent PBA. |[19][20] |

Experimental Protocols

Experimental Protocol 4.1: In Vivo Antitumor Efficacy Study [9] This protocol is a summary of methods used to evaluate PBA's effect on tumor growth in mice.

  • Animal Model: Use syngeneic mouse strains appropriate for the tumor cell line (e.g., BALB/c for 4T1 cells, C3H/H for SCCVII cells).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁵ tumor cells into the right thigh of each mouse.

  • Treatment Groups: Once tumors are established, divide animals into experimental groups (n=7 per group), including a control group receiving a vehicle.

  • Compound Administration: Administer the phenylboronic acid derivative via the desired routes (e.g., intraperitoneal, oral, or intratumoral) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth by measuring tumor diameters with calipers at regular intervals. Animal body weight and general health should also be monitored.

  • Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size (e.g., 15 mm mean diameter).

  • Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy.

Mechanisms of Toxicity and Biological Interactions

The toxic and therapeutic effects of substituted phenylboronic acids are underpinned by specific molecular interactions.

Inhibition of Rho Family GTPases

Phenylboronic acid has been shown to inhibit the migration of metastatic prostate cancer cells.[21] This effect is mediated by the disruption of the actin cytoskeleton. Mechanistically, PBA decreases the activity of the Rho family of small GTP-binding proteins—specifically RhoA, Rac1, and Cdc42—which are master regulators of cell morphology and migration.[5][21]

G cluster_pathway Inhibition of Rho GTPase Signaling by PBA PBA Phenylboronic Acid Rho RhoA, Rac1, Cdc42 (GTPases) PBA->Rho Inhibits Activity Actin Actin Cytoskeleton (Stress Fibers, Lamellipodia) Rho->Actin Regulates Migration Cell Migration & Spreading Actin->Migration Drives

PBA inhibits cell migration by downregulating Rho GTPases.
Proteasome Inhibition

The boronic acid motif can act as a transition-state analog, enabling it to inhibit the activity of proteases.[7] This is the principle behind the successful proteasome inhibitor drug, Bortezomib. Phenylboronic acids can similarly inhibit proteasome function, which disrupts protein homeostasis and can induce apoptosis, contributing to their anticancer effects.[5]

Induction of Ferroptosis

Recent studies have shown that specifically designed PBA derivatives can trigger a form of programmed cell death called ferroptosis. One such derivative, targeting sialic acid on colon cancer cells, was shown to induce ferroptosis by suppressing Ribonucleotide Reductase Subunit M1 (RRM1) and inhibiting Glutathione Peroxidase 4 (GPX4).[22] GPX4 is the central regulator of ferroptosis, and its inhibition leads to the lethal accumulation of lipid peroxides.

G cluster_pathway Ferroptosis Induction by a PBA Derivative PBA PBA Derivative (Targeting Sialic Acid) RRM1 RRM1 PBA->RRM1 Suppresses GPX4 GPX4 PBA->GPX4 Inhibits LPO Lipid Peroxides (LPO) GPX4->LPO Detoxifies GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis LPO->Ferroptosis Induces

PBA derivatives can induce ferroptosis via the GPX4 pathway.

Structure-Toxicity Relationships (STR)

The relationship between the chemical structure of a substituted phenylboronic acid and its toxicological properties is complex.[23]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring alters the Lewis acidity of the boron atom, which can impact biological interactions and reactivity.[24] For example, an electron-withdrawing substituent can increase the compound's acidity.[24]

  • Steric Effects: Substituents in the ortho position can sterically hinder the boronic acid group or form intramolecular hydrogen bonds, which can significantly change the compound's conformation, stability, and interaction with biological targets.[24]

  • Metabolism: The in vivo toxicity and efficacy can be influenced by how the compound is metabolized. Metabolites may have different activity profiles than the parent compound.[7]

  • Predictive Models: Currently available in silico computational models have shown little value in accurately predicting the outcome of the Ames assay for boronic acids, underscoring the need for experimental testing.[8]

Conclusion and Future Perspectives

The toxicological profile of substituted phenylboronic acids is multifaceted. While they exhibit clear dose-dependent cytotoxicity in vitro, their most notable toxicological feature is a propensity for bacterial mutagenicity that does not appear to translate to in vivo genotoxicity in mammals. This dichotomy highlights the critical importance of a tiered and evidence-based approach to safety assessment, relying on in vivo data to qualify findings from in vitro screens.

Future research should focus on expanding the library of tested compounds to build more robust structure-toxicity relationship models. A deeper understanding of the mechanisms behind the in vitro mutagenicity and the reasons for its lack of in vivo relevance will be crucial for designing safer and more effective boronic acid-based therapeutics and reagents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, demonstrating high functional group tolerance and generally mild reaction conditions.[3][4] These characteristics make it an invaluable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[5]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid with various aryl and heteroaryl halides. The presence of both a fluorine atom and a hydroxymethyl group on the boronic acid introduces electronic and steric effects that can influence reactivity, necessitating careful optimization of reaction conditions. The ortho-substitution of this boronic acid can present steric challenges that may require the use of specialized, bulky phosphine ligands to achieve high yields.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical conditions and reported yields for Suzuki-Miyaura coupling reactions involving structurally related or challenging substrates. This data can serve as a valuable starting point for optimizing the coupling of this compound.

Table 1: Catalyst, Ligand, and Base Screening for Suzuki-Miyaura Coupling

Catalyst Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference/Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)100-11012-24>95Representative for electron-deficient and sterically hindered aryl chlorides.[6]
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015-20~80Effective for coupling with nitrogen-rich heterocycles.[7]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME/H₂O (5:1)80-10018~65A versatile catalyst for a range of substrates.[8]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)8018~65A classic catalyst, often effective for aryl bromides.[8]
Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2.0)Toluene10012HighSuitable for a diverse array of aryl triflates.[2]

Table 2: Substrate Scope with Representative Aryl Halides

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference/Notes
4-ChloroanisolePhenylboronic acidXPhos Precatalyst (2 mol%)K₃PO₄THF/H₂O4093Fast coupling of an electron-rich aryl chloride.[9]
4-BromoacetophenonePhenylboronic acidPd-bpydc-NdK₂CO₃DMF/H₂O70>95Electron-withdrawing group on aryl halide.[10]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O10092Example with fluorinated substrates.[10]
6-Bromo-6-fluoro-1H-indoleArylboronic acidPd(dppf)Cl₂ (3-5 mol%)K₂CO₃/K₃PO₄Dioxane/H₂O80-110Substrate DependentCoupling with a fluorinated heterocycle.[11]
3,5-(bis-trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃/Ligand 1KFDioxane9082Electron-deficient aryl bromide.[3]

Experimental Protocol: Generalized Procedure

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve the best results for a specific substrate combination.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos; 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Reagent Addition - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base inert 2. Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

catalytic_cycle cluster_cycle center Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ center->pd_complex Oxidative Addition (Ar-X) transmetalation [Ar-Pd(II)-R]L₂ pd_complex->transmetalation Transmetalation (R-B(OH)₂ + Base) transmetalation->center Reductive Elimination (Ar-R) product Product (Ar-R) aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (R-B(OH)₂)

The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound provides a versatile route to a variety of substituted biaryl methanols, which are valuable intermediates in drug discovery and development. The protocol and data presented herein offer a solid foundation for researchers to successfully employ this reaction. Careful consideration of the catalyst system and reaction conditions is paramount to overcoming the potential challenges associated with this ortho-substituted boronic acid and achieving high yields of the desired products.

References

Application Notes and Protocols: (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of benzoxaboroles. This unique class of boron-containing heterocycles has garnered significant attention due to the discovery of potent therapeutic agents with diverse biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group facilitates the formation of the characteristic oxaborole ring.

Benzoxaboroles have demonstrated a broad spectrum of applications, including antifungal, antibacterial, antiviral, and anti-inflammatory activities. Notably, two benzoxaborole-based drugs, Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), have received clinical approval, validating the therapeutic potential of this scaffold.[1][2] The primary mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1][3][4][5]

These application notes provide detailed protocols for the utilization of this compound in the synthesis of bioactive compounds and highlight the associated biological data and mechanisms.

Data Presentation

Table 1: Biological Activity of a Key Benzoxaborole Derivative

The following table summarizes the in vitro activity of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690 or Tavaborole), a compound directly synthesized from this compound, against various fungal pathogens.

CompoundTarget OrganismBiological Activity (MIC, µg/mL)Reference
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)Candida albicans0.25 - 1[6][7]
Aspergillus fumigatus0.5 - 2[8]
Trichophyton rubrum0.125 - 0.5[2]
Epidermophyton floccosum≤0.06 - 0.25[2]

MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (A Benzoxaborole Derivative)

This protocol describes the intramolecular dehydration of this compound to form the corresponding benzoxaborole.

Materials:

  • This compound

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 g, 1.0 eq).

  • Add 50 mL of anhydrous toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove water from the reaction mixture via the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow_benzoxaborole start Start: this compound reagents Add anhydrous toluene start->reagents reflux Heat to reflux with Dean-Stark trap reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and remove solvent monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Product: 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole purify->product

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or microwave reactor

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium carbonate (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Alternatively, use a microwave reactor at a set temperature (e.g., 120-150°C) for a shorter duration (e.g., 15-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

suzuki_coupling_workflow start Start: Boronic Acid & Aryl Halide reagents Add Pd catalyst, ligand, and base start->reagents solvent Add degassed solvent reagents->solvent heat Heat under inert atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Product: Biaryl purify->product

Signaling Pathway

Inhibition of Leucyl-tRNA Synthetase (LeuRS) by a Benzoxaborole

The antifungal activity of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (derived from the title compound) is primarily due to the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching leucine to its cognate tRNA, a critical step in protein synthesis. The benzoxaborole acts by forming a covalent adduct with the tRNALeu in the editing site of the enzyme, effectively trapping it and halting protein synthesis.[3][4][5]

LeuRS_Inhibition cluster_protein_synthesis Protein Synthesis Leucine Leucine tRNA_Leu tRNA_Leu Adduct Benzoxaborole-tRNA_Leu Adduct tRNA_Leu->Adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Adduct Leu_tRNA_Leu Leu-tRNA_Leu Ribosome Ribosome Protein Protein Elongation Benzoxaborole 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Benzoxaborole->LeuRS Binds to editing site Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Blocks LeuRS function

References

Application Notes: (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a versatile bifunctional organoboron reagent increasingly utilized in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) bonds. Boronic acids are valued for their stability, low toxicity, and functional group tolerance, making them key building blocks in synthetic chemistry.[1][2] This specific reagent is of particular interest in medicinal chemistry and materials science due to its unique structural features:

  • Ortho-Fluoro Group: The electron-withdrawing fluorine atom can modulate the electronic properties of the phenyl ring and the boronic acid moiety, often leading to improved reactivity, selectivity, and metabolic stability in the final products.[1][3]

  • Ortho-Hydroxymethyl Group: This functional group provides a handle for further synthetic transformations or can participate in intramolecular cyclization events to form complex heterocyclic structures like benzoxaboroles. It can also influence the reaction by acting as a directing group.

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound and an organic halide or triflate.[4][5] This reaction is a cornerstone in the synthesis of biaryls, a common motif in many pharmaceutical agents and advanced materials.[6][7]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound for C-C bond formation. The reaction follows a well-established catalytic cycle involving a palladium catalyst.[8][9]

Catalytic Cycle Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4][10]

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the Pd(II) complex, replacing the halide. The base activates the boronic acid to facilitate this transfer.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[9][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂-Ar' pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination prod1 Ar-Ar' (Coupled Product) react1 Ar-X (Aryl Halide) react2 Ar'-B(OH)₂ (Boronic Acid) react3 Base prod2 X-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Scope and Yields

While specific data for this compound is not extensively published in a single source, the following table represents typical results for the Suzuki-Miyaura coupling of challenging, ortho-substituted, and potentially unstable boronic acids with various aryl halides.[12][13] These examples serve as a guide for expected reactivity and yields.

EntryAryl Halide (Ar-X)Boronic AcidCatalyst / LigandBaseTemp (°C)Time (h)Yield (%)
14-Chlorotoluene2-Furanboronic acid2 mol % Precatalyst¹K₃PO₄RT0.595
24-Bromoanisole2,6-Difluorophenyl­boronic acid2 mol % Precatalyst¹K₃PO₄RT0.598
31-Bromo-4-(tert-butyl)benzene2-Thiopheneboronic acid2 mol % Precatalyst¹K₃PO₄40296
42-Bromopyridine(2-Fluoro-6-methylphenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄1001285
53-Chloroquinoline2-PyridylboronatePd₂(dba)₃ / Ligand 2²KF1101875

¹Precatalyst based on a biarylphosphine ligand designed for fast coupling of unstable boronic acids.[12] ²Ligand 2 refers to a specific phosphine oxide ligand developed for coupling 2-pyridyl nucleophiles.[14]

Experimental Protocols

The following sections provide a generalized workflow and a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A successful cross-coupling reaction requires careful setup to exclude oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow start Start setup Reaction Vessel Setup (Schlenk tube or vial) start->setup reagents Add Solids: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand setup->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane, THF, Toluene) inert->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitor quench Cool to RT and Quench (e.g., add water) monitor->quench extract Aqueous Workup & Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify end Characterize Product (NMR, MS) purify->end

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol is a representative procedure and may require optimization for specific substrates.[5][14]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol %)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-4 mol %)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF, ~3-5 mL)

  • Schlenk tube or sealable reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide (if solid), this compound, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the tube with a rubber septum, and then carefully evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Through the septum via syringe, add the degassed solvent. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • Boronic Acids: Generally stable solids, but can undergo protodeboronation, especially under harsh basic conditions or at elevated temperatures.[12] Handle in a well-ventilated area.

  • Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere.

  • Phosphine Ligands: Many are air-sensitive and can be pyrophoric. Handle with care under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents to prevent quenching of reagents and deactivation of the catalyst. Many organic solvents are flammable and hazardous.

Conclusion

This compound is a valuable and strategic building block for C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. The presence of both a fluoro and a hydroxymethyl group on the aromatic ring provides unique opportunities for synthesizing complex, functionalized biaryl compounds that are of high interest to the pharmaceutical and materials science industries. The provided protocols and data offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1][2] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] These application notes provide a detailed overview of the experimental setup for the Suzuki-Miyaura cross-coupling reaction, including a comprehensive summary of reaction components, a step-by-step protocol, and visualizations of the catalytic cycle and experimental workflow.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the catalyst, ligand, base, and solvent system.[1][3]

  • Catalyst: Palladium complexes are the most widely used catalysts for the Suzuki-Miyaura reaction.[1][4] The active catalytic species is a Pd(0) complex which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][3] Nickel-based catalysts have also emerged as a powerful alternative, particularly for the activation of more challenging substrates.[4][5][6]

  • Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the overall efficiency of the reaction.[1] Phosphine-based ligands are the most common, with their electronic and steric properties being tunable to optimize the reaction for specific substrates.[1] Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1] N-heterocyclic carbenes (NHCs) have also been developed as highly effective ligands.[1]

  • Base: A base is required to activate the boronic acid for transmetalation.[2][3] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and fluorides (e.g., CsF, KF).[3][5][7] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates being used.

  • Solvent: A variety of organic solvents can be used, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3][5] The addition of water is often necessary to facilitate the dissolution of the base and promote the reaction.[3] The choice of solvent can also influence the selectivity of the reaction.[8][9][10]

  • Electrophile: A wide range of organic halides (iodides, bromides, chlorides) and pseudohalides (triflates, tosylates) can be used as electrophiles.[3][5] The reactivity of the electrophile follows the general trend: I > OTf > Br >> Cl.[5]

  • Nucleophile: Boronic acids are the most common nucleophiles, but boronic esters (e.g., pinacol esters) and organotrifluoroborates are also frequently used.[3][11] Boronic esters offer improved stability compared to boronic acids.[3]

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. The specific conditions may need to be optimized for different substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)[1][12]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.1-5 mol%)[1][12][13]

  • Ligand (if using a pre-catalyst like Pd(OAc)₂) (0.2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1][12]

  • Degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)[1][3][12]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand (if necessary), and base.[1][14]

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[15]

    • Add the degassed solvent(s) via syringe.[1][15]

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically ranging from room temperature to 110 °C).[1][14]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).[1]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired product.[1]

Data Presentation

The following tables summarize typical reaction conditions and their effects on the yield of Suzuki-Miyaura cross-coupling reactions.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)Yield (%)Reference
1Pd(PPh₃)₄ (2)-85[13]
2Pd(OAc)₂ (2)SPhos (4)92[1]
3Pd₂(dba)₃ (1)XPhos (3)95[14]
4NiCl₂(dppf) (5)-78[6]

Table 2: Effect of Base on Yield

EntryBase (equiv)Yield (%)Reference
1K₂CO₃ (2)88[13]
2K₃PO₄ (2)94[1]
3Cs₂CO₃ (2.5)91[15]
4NaOH (2)96.3[16]

Table 3: Effect of Solvent on Yield

EntrySolventYield (%)Reference
1Toluene/H₂O92[1]
2Dioxane/H₂O85[15]
3THF10.4[16]
4DMF30.9[16]
5MeOH/H₂O (3:2)96.3[16]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base Base->Transmetalation R²-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Add Reactants, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (Purge with N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Reaction Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Continue reaction Workup Work-up (Quench, Extract, Dry) Monitor->Workup Reaction complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This unique building block, featuring fluoro, hydroxymethyl, and boronic acid functionalities, offers a versatile platform for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these groups allows for the generation of sterically hindered biaryl compounds and provides a handle for further synthetic transformations or intramolecular reactions.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Among these, the Suzuki-Miyaura, Heck, and Sonogashira reactions are the most prominent and widely utilized.

This compound is a valuable reagent in these transformations due to the following characteristics:

  • Orthogonally reactive functional groups: The boronic acid moiety readily participates in cross-coupling reactions, while the hydroxymethyl group can be used for subsequent modifications or to influence the reaction's stereochemical outcome.

  • Fluorine substitution: The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

  • Steric influence: The ortho-substitution pattern can be exploited to synthesize sterically hindered biaryl systems, which are of interest in ligand design and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd(0) Catalyst, Base reactant1->catalyst reactant2 Ar-X (Aryl Halide/Triflate) reactant2->catalyst product 2-Fluoro-6-(hydroxymethyl)biaryl catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2'-Fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-cyanobromobenzene.

Materials:

  • This compound

  • 4-Cyanobromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), 4-cyanobromobenzene (1.0 equiv.), Palladium(II) acetate (2 mol%), RuPhos (4 mol%), and potassium phosphate (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-CyanobromobenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O100485
3-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901278
2-ChloropyridinePd₂(dba)₃ / XPhosCs₂CO₃t-BuOH110865

Note: The data presented in this table is representative and yields may vary depending on the specific reaction conditions and the purity of the reagents.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation R-B(OH)₂ Base ArPdX->Transmetal ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Intramolecular Reactions

The presence of the hydroxymethyl group in the ortho position to the boronic acid allows for the possibility of palladium-catalyzed intramolecular reactions following an initial cross-coupling. For instance, an intramolecular etherification could lead to the formation of a dibenzofuran-like core structure.

Potential Intramolecular Cyclization Workflow:

Intramolecular_Workflow Start This compound Step1 Suzuki-Miyaura Coupling with 2-halophenol Start->Step1 Intermediate Biaryl Intermediate with ortho -OH and -CH₂OH Step1->Intermediate Step2 Intramolecular Dehydrative Cyclization (e.g., Pd-catalyzed) Intermediate->Step2 Product Dibenzofuran Derivative Step2->Product

Caption: A potential workflow for an intramolecular cyclization.

While specific, detailed protocols for the intramolecular cyclization of biaryls derived from this compound are not extensively reported in the literature, the general principle of palladium-catalyzed intramolecular etherification is well-established. Optimization of the catalyst, ligand, and reaction conditions would be necessary for specific substrates.

Other Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the most common application for arylboronic acids, this compound can potentially be utilized in other palladium-catalyzed reactions such as the Heck and Sonogashira couplings, although these applications are less documented. The general principles of these reactions would apply, but specific optimization for this substrate would be required.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable route to a variety of fluorinated and functionalized biaryl compounds. The provided protocols and data serve as a starting point for researchers to explore the full potential of this reagent in their synthetic endeavors. Further investigation into its use in other palladium-catalyzed transformations and intramolecular cyclizations is warranted and could lead to the discovery of novel molecular architectures with interesting biological or material properties.

Disclaimer: The experimental protocols and quantitative data provided in these application notes are for informational purposes and are based on general procedures for similar compounds. Researchers should always conduct their own optimization and safety assessments before performing any chemical reaction.

Application Notes and Protocols for "One-Pot" Synthesis Methods with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"One-pot" synthesis strategies offer significant advantages in chemical and pharmaceutical research by improving efficiency, reducing waste, and simplifying complex molecular constructions. Substituted phenylboronic acids are versatile reagents in these processes, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for two distinct one-pot synthetic methods utilizing substituted phenylboronic acids: the synthesis of bridgehead bicyclo[4.4.0]boron heterocycles and the synthesis of 2-substituted benzofurans. These methods are particularly relevant for the rapid generation of compound libraries in drug discovery and development.

Application Note 1: One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles

This method describes a highly efficient, one-pot, three-component green synthesis of bridgehead bicyclo[4.4.0]boron heterocycles from anthranilic acids, salicylaldehydes, and substituted phenylboronic acids. The reaction is carried out under microwave irradiation, which significantly reduces reaction times compared to conventional heating methods. This approach is notable for its excellent yields and the high purity of the resulting products, often requiring no further purification beyond filtration.

Logical Workflow for the Synthesis of Bicyclo[4.4.0]boron Heterocycles

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_end Final Product A Substituted Anthranilic Acid D Mix Components in Solvent A->D B Substituted Salicylaldehyde B->D C Substituted Phenylboronic Acid C->D E Microwave Irradiation D->E Transfer to Microwave Reactor F Cooling to Room Temperature E->F G Precipitation of Product F->G H Filtration G->H I Washing with Solvents H->I J Drying I->J K Pure Bicyclo[4.4.0]boron Heterocycle J->K

Caption: Workflow for the one-pot synthesis of bicyclo[4.4.0]boron heterocycles.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various bridgehead bicyclo[4.4.0]boron heterocycles using different substituted starting materials under microwave-assisted, green conditions (Method C).

EntryAnthranilic AcidSalicylaldehydePhenylboronic AcidProductYield (%)
15-Methylanthranilic acidSalicylaldehydePhenylboronic acid18 99
25-Methylanthranilic acid5-ChlorosalicylaldehydePhenylboronic acid19 98
35-Methylanthranilic acid5-BromosalicylaldehydePhenylboronic acid20 95
45-Chloroanthranilic acidSalicylaldehydePhenylboronic acid21 99
55-Chloroanthranilic acid5-ChlorosalicylaldehydePhenylboronic acid22 98
65-Iodoanthranilic acidSalicylaldehydePhenylboronic acid23 91
75-Nitroanthranilic acid5-ChlorosalicylaldehydePhenylboronic acid26 85
85-Hydroxyanthranilic acidSalicylaldehydePhenylboronic acid33 99
Experimental Protocols

Method A: Synthesis in Toluene

  • To a microwave reaction vessel, add the substituted anthranilic acid (1.0 mmol), salicylaldehyde or o-hydroxyacetophenone (1.0 mmol), and phenylboronic acid (1.5 mmol).

  • Add toluene (1.5 mL) and molecular sieves (2 g).

  • Seal the vessel and subject the mixture to microwave irradiation at 180 °C for 1 hour (for salicylaldehyde) or 1.5 hours (for o-hydroxyacetophenone).

  • After the reaction, cool the mixture to room temperature.

  • The precipitated product is isolated by filtration.

Method B: Synthesis in Ethanol

  • In a microwave reaction vessel, combine the substituted anthranilic acid (1.0 mmol), salicylaldehyde (1.0 mmol), and phenylboronic acid (1.5 mmol) in ethanol (1.5 mL).

  • Irradiate the mixture in a microwave reactor at 140 °C for 1 hour.

  • Cool the reaction mixture to room temperature to allow for product precipitation.

  • Collect the solid product by filtration and wash with ethyl acetate (5 x 1 mL) and petroleum ether (2 x 1 mL) before drying.

Method C: Green Synthesis in Ethanol/Water

  • Add the substituted anthranilic acid (1.0 mmol), salicylaldehyde (1.0 mmol), and phenylboronic acid (1.5 mmol) to a microwave reaction vessel.

  • Add a solvent mixture of H₂O:EtOH (3:1, 2 mL).

  • Subject the mixture to microwave irradiation at 150 °C for 1 hour.

  • Upon cooling to room temperature, a precipitate forms.

  • Isolate the product by filtration, wash with ethyl acetate (5 x 1 mL) and petroleum ether (2 x 1 mL), and dry.

Application Note 2: One-Pot Synthesis of 2-Substituted Benzofurans via Sequential Suzuki Cross-Coupling and Direct Arylation

This protocol outlines a one-pot synthesis of 2-substituted benzofurans from simple phenols and substituted phenylboronic acids. The method involves a sequential palladium-catalyzed Suzuki cross-coupling and direct arylation reaction. This approach is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of diverse benzofuran derivatives.

Logical Workflow for the Synthesis of 2-Substituted Benzofurans

G cluster_step1 Step 1: Dichlorovinylation cluster_step2 Step 2: One-Pot Suzuki Coupling & Direct Arylation cluster_workup Work-up & Purification cluster_end Final Product A Phenol D Formation of Dichlorovinyl Aryl Ether Intermediate A->D B Trichloroethylene B->D C Base C->D H Suzuki Cross-Coupling D->H Intermediate E Substituted Phenylboronic Acid E->H F Palladium Catalyst F->H G Base G->H I Direct Arylation (Cyclization) H->I In situ J Aqueous Work-up I->J K Extraction J->K L Chromatography K->L M 2-Substituted Benzofuran L->M

Caption: Workflow for the one-pot synthesis of 2-substituted benzofurans.

Quantitative Data Summary

The following table presents a summary of yields for the one-pot synthesis of various 2-substituted benzofurans from different phenols and substituted phenylboronic acids.

EntryPhenolPhenylboronic AcidProductYield (%)
1PhenolPhenylboronic acid2-Phenylbenzofuran85
24-MethoxyphenolPhenylboronic acid5-Methoxy-2-phenylbenzofuran90
34-ChlorophenolPhenylboronic acid5-Chloro-2-phenylbenzofuran78
4Phenol4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzofuran82
5Phenol4-Fluorophenylboronic acid2-(4-Fluorophenyl)benzofuran75
64-MethylphenolPhenylboronic acid5-Methyl-2-phenylbenzofuran88
73,5-DimethylphenolPhenylboronic acid2-Phenyl-4,6-dimethylbenzofuran80
82-NaphtholPhenylboronic acid2-Phenylnaphtho[2,1-b]furan72
Experimental Protocol

General Procedure for the One-Pot Synthesis of 2-Substituted Benzofurans

  • Formation of the Dichlorovinyl Aryl Ether Intermediate:

    • To a solution of the phenol (1.0 equiv.) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 equiv.).

    • Add trichloroethylene (1.2 equiv.) and heat the mixture (e.g., at 80 °C) until the starting phenol is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature. This intermediate is typically used in the next step without isolation.

  • One-Pot Suzuki Coupling and Direct Arylation:

    • To the crude dichlorovinyl aryl ether from the previous step, add the substituted phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

    • Add a suitable solvent (e.g., dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., at 100-120 °C) for 12-24 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted benzofuran.

Note: Reaction conditions such as catalyst, base, solvent, and temperature may need to be optimized for specific substrates to achieve the best results. The provided protocols are general guidelines and may require adjustments based on the reactivity of the starting materials.

Application Notes and Protocols for (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a versatile synthetic building block with significant potential in drug discovery. Its unique structural features—a boronic acid moiety, a fluorine atom, and a hydroxymethyl group—offer a compelling combination for the design and synthesis of novel therapeutic agents. The boronic acid group is a key pharmacophore known for its ability to form reversible covalent bonds with serine and threonine residues in the active sites of various enzymes, making it a valuable "warhead" for targeted inhibitors.[1][2] The ortho-fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The hydroxymethyl group provides a convenient handle for further chemical modification and library synthesis.

These application notes provide an overview of the potential uses of this compound in drug discovery, focusing on its role as a scaffold for enzyme inhibitors. Detailed protocols for representative synthetic transformations and biological assays are included, based on established methodologies for analogous compounds.

Key Applications in Drug Discovery

Serine/Threonine Protease Inhibitors

The boronic acid moiety of this compound can act as a transition-state analog inhibitor of serine and threonine proteases.[2] This makes it a valuable starting point for developing inhibitors against a range of clinically relevant targets.

  • Proteasome Inhibitors for Oncology: The 26S proteasome, a threonine protease, is a validated target in oncology.[1][3] Boronic acid-containing drugs like bortezomib and ixazomib are approved for the treatment of multiple myeloma.[1][4] Derivatives of this compound can be synthesized to target the chymotrypsin-like (β5), trypsin-like (β2), or caspase-like (β1) subunits of the proteasome.[5] Inhibition of the proteasome prevents the degradation of IκB, a key negative regulator of the NF-κB signaling pathway, which is constitutively active in many cancers.[6][7]

  • β-Lactamase Inhibitors for Infectious Diseases: Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes.[8] Boronic acid derivatives have emerged as potent inhibitors of serine β-lactamases (Classes A, C, and D).[8][9] The boronic acid attacks the active site serine, mimicking the tetrahedral intermediate of β-lactam hydrolysis.[2][10] Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor.[1][11] The this compound scaffold can be elaborated to develop new β-lactamase inhibitors to combat antibiotic resistance.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The ability to introduce the 2-fluoro-6-(hydroxymethyl)phenyl motif into various scaffolds allows for the rapid generation of diverse compound libraries for high-throughput screening. The fluorine atom can be strategically incorporated to improve drug-like properties.

Quantitative Data of Representative Boronic Acid Inhibitors

Due to the limited availability of specific quantitative data for derivatives of this compound in the public domain, the following tables summarize the inhibitory potency of various other boronic acid-containing compounds against key enzyme targets. This data illustrates the potential for developing highly potent inhibitors from this class of molecules.

Table 1: Proteasome Inhibitory Activity of Selected Boronic Acid Derivatives

CompoundTarget Subunit(s)IC50 / KiCell Line/Enzyme Source
Bortezomibβ5, β1Ki = 0.6 nM (20S proteasome)Human Erythrocyte
Ixazomibβ5, β1, β2IC50 = 3.4 nM (β5), 31 nM (β1)20S Proteasome
Delanzomibβ5IC50 = 3.8 nM20S Proteasome
Marizomibβ5, β1, β2IC50 = 3.5 nM (β5), 430 nM (β1), 28 nM (β2)Human Erythrocyte 20S

Data compiled from multiple sources.[5][13]

Table 2: β-Lactamase Inhibitory Activity of Selected Boronic Acid Derivatives

CompoundTarget Enzyme(s)Ki (µM)Bacterial Source
VaborbactamKPC-2 (Class A)0.065Klebsiella pneumoniae
SM23PDC-3 (Class C)0.004Pseudomonas aeruginosa
Phenylboronic Acid Derivative 70Class C β-lactamase0.004Highly resistant bacterial strains
Phenylboronic Acid Derivative 71Class C β-lactamase0.021Highly resistant bacterial strains

Data compiled from multiple sources.[1][14]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a drug discovery workflow.

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide of interest

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or K3PO4)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or THF and water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Proteasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound derived from this compound against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer and the test compound dilutions.

  • Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC) to a final concentration of 10-20 µM.

  • Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes at 37 °C using a fluorimeter.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB pathway by a boronic acid-based proteasome inhibitor.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Hit Validation & Optimization cluster_3 Preclinical Candidate start (2-Fluoro-6-(hydroxymethyl)phenyl) boronic acid suzuki Suzuki-Miyaura Coupling & other reactions start->suzuki library Diverse Compound Library suzuki->library hts High-Throughput Screening (e.g., Proteasome Assay) library->hts hits Initial Hits hts->hits dose_response Dose-Response & IC50 Determination hits->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery workflow utilizing this compound.

References

Application Notes and Protocols for the Synthesis of 2-Arylpyridines using Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed method allows for the formation of a carbon-carbon bond between a pyridine derivative and an aryl group, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] The protocols outlined below are suitable for a range of substituted boronic acids and pyridine precursors, offering flexibility for various research and development applications.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the creation of C(sp²)–C(sp²) bonds.[1][3] The reaction typically involves an organoboron compound, such as a boronic acid or its ester, and an organic halide or sulfonate catalyzed by a palladium(0) complex in the presence of a base.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Thiophen-2-yl)pyridine from Pyridine-2-sulfonyl Fluoride (PyFluor) and 2-Thiopheneboronic Acid

This protocol utilizes a palladium-dppf catalyst for the coupling of PyFluor with a heteroaryl boronic acid. The addition of water can be beneficial for reactions involving boronic acid pinacol esters.[1]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • 2-Thiopheneboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium phosphate (Na₃PO₄)

  • 1,4-Dioxane

  • Water (optional, see table for specifics)

  • 1-dram vial with cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a 1-dram vial, add PyFluor (0.3 mmol, 1.0 eq), 2-thiopheneboronic acid (0.45 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 eq).

  • Add 1.0 mL of 1,4-dioxane to the vial. For reactions with boronic acid pinacol esters, a solvent mixture of 0.8 mL dioxane and 0.2 mL water is recommended.[1]

  • Securely cap the vial and place it on a magnetic stirrer in a preheated heating block or oil bath at the desired temperature (typically between 65 °C and 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 24-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Protocol 2: Synthesis of 2,3'-Bipyridine from 2-Chloropyridine and Pyridine-3-boronic Acid

This protocol is optimized for the coupling of an electron-deficient heteroaryl chloride and requires a specific palladium-phosphine ligand system to achieve high yields.[4]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Oven-dried Schlenk flask with septum

  • Inert gas supply (nitrogen or argon)

  • Syringes

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[4]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free atmosphere.[4]

  • Using syringes, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask.[4]

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate (15 mL each).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2,3'-bipyridine.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-arylpyridines using substituted boronic acids.

Table 1: Suzuki-Miyaura Coupling of PyFluor with Various Boronic Acids and Esters [1][6][7]

EntryBoronic Acid/EsterProductTemperature (°C)Time (h)Yield (%)
12-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine1004889
2Phenylboronic acid2-Phenylpyridine1004875
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine1004885
43-Furylboronic acid2-(Furan-3-yl)pyridine1004868
52-Thiopheneboronic acid pinacol ester2-(Thiophen-2-yl)pyridine804878

Reaction Conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (10 mol%), Na₃PO₄ (3.0 eq), dioxane (1.0 mL). For pinacol esters, a dioxane/water (4:1) solvent system was used.

Table 2: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids [2][4]

EntryPyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1001888
22-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂O800.595
32-Bromopyridine4-Tolylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂O800.592
42-Bromopyridine4-Chlorophenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂O800.590

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyridine Substrate - Boronic Acid - Catalyst & Ligand - Base solvent Add Solvent(s) reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Pure 2-Arylpyridine purify->product

Caption: Experimental workflow for the synthesis of 2-arylpyridines.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)(Ar')L₂ pd_complex->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product Ar-Ar' biaryl_pd_complex->product arx Ar-X ar_boronic Ar'-B(OR)₂ (Base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Boronic Acids in the Synthesis of Complex Molecules and Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of boronic acids in the synthesis of complex molecules and natural products. Boronic acids are versatile reagents that have become indispensable in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and the ease of handling have made them a cornerstone in the construction of intricate molecular architectures, including those found in medicinally important compounds.

This document details key applications, provides experimental protocols for representative syntheses, and presents quantitative data to facilitate the adoption and optimization of these methods in a research and development setting.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed cross-coupling of a boronic acid with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1][2] This reaction is central to the synthesis of a vast array of complex molecules, including biaryl compounds, conjugated dienes, and styrenes, which are common motifs in natural products and pharmaceuticals.[1]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L2 OxAdd->PdII_RX R-X Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)-R' L2 Transmetalation->PdII_R_R1 R'-B(OH)2 Base Byproducts X-B(OH)2 + Base-H+ RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reactants R-X + R'-B(OH)2 + Base Bortezomib_Pathway cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits CellCycleArrest Cell Cycle Arrest Bortezomib->CellCycleArrest Induces ProApoptotic Accumulation of Pro-apoptotic Factors Bortezomib->ProApoptotic Leads to IkB IκB Proteasome->IkB Degrades Proteasome->ProApoptotic Prevents Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB->Transcription Activates IkB_NFkB IκB-NF-κB (Inactive) Apoptosis Apoptosis ProApoptotic->Apoptosis HTE_Workflow Start Start PlatePrep Prepare 96-well Plate with Catalysts and Ligands Start->PlatePrep ReagentAdd Robotic Dispensing of Aryl Halide, Boronic Acid, Base, and Solvent PlatePrep->ReagentAdd Reaction Reaction Incubation (Controlled Temperature) ReagentAdd->Reaction Quench Quenching and Dilution Reaction->Quench Analysis High-Throughput Analysis (e.g., LC-MS/GC-MS) Quench->Analysis DataProcessing Data Processing and Visualization (Heatmap) Analysis->DataProcessing Optimization Identify Optimal Conditions for Scale-up DataProcessing->Optimization End End Optimization->End

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.

Troubleshooting Guide

Issue: Low to No Product Yield

  • Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

    Answer: Low conversion in sterically demanding Suzuki couplings is a common challenge. The decreased reaction rate is often due to the steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle like oxidative addition and reductive elimination.[1] A systematic approach to troubleshooting this issue involves evaluating the catalyst system, base, solvent, and reaction temperature.[2]

    Initial Checks:

    • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.[3] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[3][4] Consider using a more stable and well-defined pre-catalyst to improve reproducibility.[4]

    • Inert Atmosphere: Oxygen contamination can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3][4] Ensure that your solvent is properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4][5]

Issue: Significant Side Product Formation

  • Question: I am observing significant amounts of side products, such as the homocoupling of my boronic acid or protodeboronation. How can I minimize these?

    Answer: Side reactions are common in Suzuki couplings, especially under the more forcing conditions required for hindered substrates.[2]

    To Minimize Homocoupling:

    • Thoroughly Degas: Rigorously degas all solvents and the reaction mixture with an inert gas before adding the palladium catalyst to remove oxygen.[5]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that readily generates the active Pd(0) species to avoid side reactions promoted by Pd(II) species.[5]

    • Optimize Ligand: Bulky, electron-rich ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.[5]

    To Minimize Protodeboronation (Hydrolysis of the C-B bond):

    • Use a Milder Base: The rate of protodeboronation is often pH-dependent. Using a milder base like potassium phosphate (K₃PO₄) can be beneficial.[5]

    • Anhydrous Conditions: While some Suzuki reactions tolerate water, switching to anhydrous solvents can reduce protodeboronation.[5]

    • Use More Stable Boron Reagents: Consider using more stable boronic acid derivatives like boronate esters (e.g., pinacol esters), organotrifluoroborates, or MIDA boronates, which are less prone to premature decomposition.[6][7]

Frequently Asked Questions (FAQs)

  • Question 1: Which ligands are most effective for coupling sterically hindered substrates?

    Answer: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1][2]

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for hindered couplings.[1][2]

    • N-Heterocyclic Carbenes (NHCs): These ligands offer high stability and activity and have shown great efficacy, even with tetra-ortho-substituted biaryls.[1][8]

    • Specialized Ligands: For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[2][9]

  • Question 2: How do I select the optimal base and solvent for my sterically hindered Suzuki reaction?

    Answer: The choice of base and solvent is crucial and they often work in concert.

    • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[2] For less reactive aryl chlorides or particularly difficult couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[2][8]

    • Solvents: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices that work well with the recommended ligands and bases.[2][8] For reactions requiring higher temperatures, consider using higher-boiling point solvents like xylenes.[2][9]

  • Question 3: My reaction is very slow or stalls. Should I increase the temperature?

    Answer: Yes, sterically hindered substrates often require more thermal energy to overcome higher activation barriers.[2] If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2][9] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve rates and yields.[8] However, be mindful of potential substrate or product decomposition at elevated temperatures.[5]

  • Question 4: Are there alternatives to boronic acids that might improve my results?

    Answer: Yes, if you are facing issues with the stability of your boronic acid (e.g., protodeboronation), using more robust derivatives can be highly effective.

    • Boronate Esters: Pinacol and neopentylglycol esters are common choices that exhibit greater stability.[7]

    • Organotrifluoroborates: These salts (e.g., R-BF₃K) are highly stable, crystalline solids that can be used as direct replacements for boronic acids and often show enhanced reactivity.[6][7]

    • MIDA Boronates: These are another class of highly stable boron reagents that are protected from decomposition and can be used in iterative cross-coupling strategies.[7]

Data Presentation

Table 1: Optimized Conditions for Suzuki Reactions with Hindered Substrates
Aryl HalideBoronic Acid/DerivativePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes14063[9]
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd₂ (dba)₃ (1)BI-DIME (2)NaOtBuToluene110>95[10]
Various Aryl ChloridesVarious Arylboronic acidsPd(OAc)₂PCy₃K₃PO₄ (1.5)Toluene10075-98[11]
2-Amino-5-chloropyridine2-Thiophene boronic acidPd₂(dba)₃Ligand 2K₃PO₄Dioxane100-12095[12]
2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidPd₂(dba)₃ (5)L1 (10)K₂CO₃ (2)THF7085[13]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for each unique substrate combination.

  • Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask/vial with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe to achieve a typical concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–140 °C).[2][3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.[3]

Mandatory Visualization

G start Low Yield in Hindered Suzuki Reaction check_reagents 1. Check Reagent Quality - Active Catalyst? - Anhydrous Solvent? - Boronic Acid Stability? start->check_reagents Initial Checks check_atmosphere 2. Ensure Inert Atmosphere - Properly Degassed? - No Leaks? check_reagents->check_atmosphere optimize_ligand 3. Optimize Ligand - Switch to Bulky, Electron-Rich  (e.g., SPhos, XPhos, NHC) check_atmosphere->optimize_ligand If still low yield optimize_base 4. Optimize Base - Try K₃PO₄ or Cs₂CO₃ - Consider t-BuOK for  unreactive chlorides optimize_ligand->optimize_base optimize_solvent 5. Optimize Solvent - Anhydrous Toluene or Dioxane - High-temp? Try Xylenes optimize_base->optimize_solvent optimize_temp 6. Increase Temperature - Incrementally raise to 100-140°C - Consider Microwave optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.

SuzukiCycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L     |         X OxAdd->PdII sh1 Steric Hindrance Impedes Approach Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L     |         R² Transmetal->PdII_R2 sh2 Steric Hindrance Impedes Approach RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² sh3 Bulky Groups Hinder C-C Bond Formation

Caption: Effect of steric hindrance on the key steps of the Suzuki catalytic cycle.

References

Technical Support Center: Troubleshooting Side Reactions of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. The unique ortho-substitution pattern of this reagent presents specific challenges that can impact reaction yield and purity. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two primary side reactions are intramolecular cyclization to form a benzoxaborole and protodeboronation. The proximity of the hydroxymethyl group to the boronic acid facilitates the formation of a stable five-membered ring structure (a benzoxaborole), which can be less reactive in the desired cross-coupling reaction. Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids, and can be influenced by factors such as reaction temperature, base, and the electronic properties of the boronic acid.

Q2: How does the ortho-fluoro substituent affect the reactivity of the boronic acid?

A2: The ortho-fluoro group has an electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron atom. This can potentially accelerate the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. However, the steric bulk of the ortho-substituent can also hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. The overall effect is a balance between these electronic and steric factors.

Q3: What is a benzoxaborole, and why is its formation problematic?

A3: A benzoxaborole is a bicyclic organoboron compound formed from the intramolecular dehydration of an ortho-hydroxymethylphenylboronic acid. In the case of this compound, it can readily cyclize to form 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. While benzoxaboroles can participate in cross-coupling reactions, their reactivity can differ from the parent boronic acid, potentially leading to lower yields of the desired product or requiring modified reaction conditions.

Q4: What is protodeboronation and what causes it?

A4: Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or alcohol). This side reaction leads to the formation of 2-fluoro-benzyl alcohol as a byproduct, thus reducing the yield of the desired cross-coupled product. Factors that can promote protodeboronation include high reaction temperatures, the presence of water, and the choice of base.

Troubleshooting Guide

Low yields or the presence of significant byproducts in your reaction can often be traced back to the reaction conditions. The following table provides a guide to troubleshooting common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of desired product 1. Catalyst deactivation: Oxygen can deactivate the palladium catalyst. 2. Inefficient transmetalation: The transfer of the aryl group from boron to palladium is slow. 3. Formation of unreactive benzoxaborole: The boronic acid is consumed by intramolecular cyclization.1. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use a more active catalyst system, such as a Buchwald-type precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Consider using a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate transmetalation. 3. Use anhydrous solvents to minimize water that can facilitate benzoxaborole formation. Consider using the boronic acid as a pinacol ester to protect the boronic acid moiety.
Significant amount of 2-fluorobenzyl alcohol byproduct Protodeboronation: The C-B bond is being cleaved.1. Lower the reaction temperature. High temperatures can accelerate protodeboronation. 2. Use a milder base such as K₂CO₃. 3. Use anhydrous solvents to reduce the availability of proton sources. 4. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.
Presence of a major byproduct corresponding to the benzoxaborole Intramolecular cyclization: The hydroxymethyl group is reacting with the boronic acid.1. Use rigorously dried solvents and reagents. 2. Consider in situ protection of the hydroxymethyl group, though this adds complexity. 3. Optimize the reaction time; prolonged reaction times can favor the formation of the thermodynamically stable benzoxaborole.
Homocoupling of the aryl halide or boronic acid 1. Presence of oxygen: Can promote oxidative homocoupling. 2. Suboptimal catalyst/ligand ratio: Can lead to undesired side reactions.1. Ensure thorough degassing of all reagents and maintain a strict inert atmosphere. 2. Optimize the palladium to ligand ratio, typically 1:2 for monodentate phosphine ligands.

Optimized Experimental Protocol

This protocol is designed to minimize the common side reactions associated with this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, ensuring all reagents dissolve) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

  • Reaction: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting logic, the following diagrams are provided.

Side_Reactions reagents Starting Materials This compound + Aryl Halide coupling_product Desired Cross-Coupling Product reagents->coupling_product Suzuki-Miyaura Coupling benzoxaborole Side Product: Benzoxaborole (Intramolecular Cyclization) reagents->benzoxaborole H₂O, Heat protodeboronation Side Product: 2-Fluorobenzyl alcohol (Protodeboronation) reagents->protodeboronation H⁺ source, Heat

Caption: Major reaction pathways for this compound in cross-coupling.

Troubleshooting_Workflow start Low Yield or Multiple Products check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts is_benzoxaborole Benzoxaborole is major byproduct? check_byproducts->is_benzoxaborole is_protodeboronation Protodeboronation is major byproduct? is_benzoxaborole->is_protodeboronation No solution_benzoxaborole Use Anhydrous Solvents Reduce Reaction Time Consider Boronic Ester is_benzoxaborole->solution_benzoxaborole Yes optimize_coupling General low reactivity? is_protodeboronation->optimize_coupling No solution_protodeboronation Lower Temperature Use Milder Base Use Anhydrous Solvents Consider Boronic Ester is_protodeboronation->solution_protodeboronation Yes solution_coupling Screen Catalysts/Ligands Optimize Base and Solvent Ensure Inert Atmosphere optimize_coupling->solution_coupling Yes end Improved Yield solution_benzoxaborole->end solution_protodeboronation->end solution_coupling->end

Caption: A logical workflow for troubleshooting poor outcomes in the cross-coupling reaction.

Technical Support Center: Optimization of Catalyst and Ligand for Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of catalyst and ligand systems in boronic acid coupling reactions, primarily focusing on the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during your experiments.

Low or No Yield

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura coupling can often be attributed to several critical factors. A systematic evaluation of your reagents and reaction conditions is the best approach.[1]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids, especially electron-deficient ones, are susceptible to degradation through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Consider using fresh, high-purity boronic acid. For particularly sensitive substrates, converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can prevent premature decomposition.[1][3]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and typically necessitate highly active catalyst systems.[1][4]

    • Catalyst and Ligand Purity: Palladium catalysts and phosphine ligands can degrade over time, with phosphine ligands being particularly prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst, leading to side reactions like homocoupling.[3][4][5] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][4]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and appropriate for your specific substrates.[1]

Q2: I suspect protodeboronation is the cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction that reduces the concentration of the active boronic acid coupling partner.[2][6] Several strategies can be employed to mitigate this issue:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[7][8] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Side Reactions and Impurities

Q3: My main side product is from homocoupling of the boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species.[3][5] This can occur when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5]

  • Ensure Thorough Degassing: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere to prevent oxidation of the catalyst.[5]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can reduce homocoupling.[5][6]

Q4: I am observing the formation of a dehalogenated arene or naphthalene as a major byproduct. What is the cause and how can I minimize it?

A4: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling. The mechanism can be complex and may involve the reaction of the organopalladium intermediate with the base, solvent, or impurities. To minimize dehalogenation, you can try:

  • Optimizing the Base: The choice of base can influence the rate of dehalogenation. Screening different bases may be necessary.

  • Lowering the Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.

  • Using a Different Solvent: The solvent can play a role in the dehalogenation pathway.

Catalyst and Ligand Selection

Q5: How do I choose the optimal catalyst and ligand for my specific substrates?

A5: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling and often requires screening and optimization.[3]

  • Electron-Rich Ligands: Electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), promote the oxidative addition step.[3][9] This is particularly important for less reactive electrophiles like aryl chlorides.[3]

  • Bulky Ligands: Bulky ligands, such as those with tert-butyl or adamantyl groups, facilitate the reductive elimination step, which is the final step in the catalytic cycle that forms the desired C-C bond.[3][9]

  • Specialized Ligands for Challenging Couplings: For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or NHCs are often required.[5][6]

Q6: Can I perform a Suzuki-Miyaura coupling without a phosphine ligand?

A6: Yes, ligand-free Suzuki-Miyaura coupling reactions have been reported. These often involve using a palladium salt like Pd(OAc)₂ in a suitable solvent system. However, these conditions are typically limited to more reactive substrates, and the use of a ligand is generally recommended for broader applicability and higher efficiency.

Data Presentation: Catalyst and Ligand Selection

The following table summarizes common palladium sources and ligands used in Suzuki-Miyaura coupling, along with their typical applications.

Catalyst/PrecatalystLigandTypical Applications
Pd(PPh₃)₄PPh₃ (in situ)General purpose, good for aryl bromides and iodides.
Pd(OAc)₂SPhos, XPhos, RuPhosChallenging couplings, aryl chlorides, sterically hindered substrates.
Pd₂(dba)₃cataCXium® A, Buchwald ligandsHigh turnover numbers, broad substrate scope.
PdCl₂(dppf)dppf (in situ)Good for a range of aryl halides and boronic acids.
PEPPSI™-IPrIPr (NHC ligand)Highly active for aryl chlorides and other challenging substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane/water, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.[10]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[1][10] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst under a positive flow of inert gas.[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[10]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_complex->Transmetalation PdII_intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Base_Activation Base Activation of Boronic Acid Boronate [R²-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation + Base (e.g., OH⁻) Boronate->Transmetalation Nucleophile Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents 1. Check Reagent Quality - Boronic Acid/Ester Stability - Aryl Halide Reactivity - Catalyst/Ligand Integrity Start->Check_Reagents Check_Reagents->Start Re-run with fresh reagents Check_Conditions 2. Verify Reaction Conditions - Inert Atmosphere (Degassing) - Solvent/Base Purity - Temperature & Time Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Re-run with optimized conditions Side_Reactions 3. Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation Check_Conditions->Side_Reactions Conditions Correct Side_Reactions->Check_Conditions Adjust conditions to minimize Optimize_Catalyst 4. Optimize Catalyst System - Screen Ligands (Bulky, Electron-Rich) - Vary Catalyst Loading - Consider Pre-catalyst Side_Reactions->Optimize_Catalyst Side Reactions Identified Successful_Reaction Successful Reaction Optimize_Catalyst->Successful_Reaction

References

Technical Support Center: Overcoming Low Reactivity of Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of ortho-substituted boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an ortho-substituted boronic acid is showing low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving sterically hindered substrates, such as those with ortho-substituents, are a common challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes key steps in the catalytic cycle. When troubleshooting, begin by assessing these critical parameters:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

  • Base and Solvent System: The choice of base and solvent is highly interdependent and crucial for activating the boronic acid while minimizing side reactions.

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical for driving the reaction to completion and preventing catalyst degradation.

  • Reagent Quality: The purity and stability of your boronic acid, aryl halide, and catalyst can significantly impact the outcome.

Q2: I am observing significant protodeboronation of my ortho-substituted boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich or heteroaromatic boronic acids.[2] Here are several strategies to minimize it:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[2]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation.[3][4] MIDA boronates can release the boronic acid slowly under the reaction conditions, maintaining a low concentration and minimizing side reactions.[3]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly in the coupling reaction, effectively preventing protodeboronation.[2][5]

Q3: Homocoupling of my boronic acid is a major side product. What are the causes and how can I prevent it?

A3: Homocoupling of boronic acids can occur under Suzuki-Miyaura reaction conditions, often facilitated by the presence of oxygen or certain palladium species. To prevent this:

  • Ensure a Thoroughly Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[2] Properly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Use High-Quality Palladium Precatalysts: Some Pd(II) precatalysts can promote homocoupling during their reduction to the active Pd(0) species. Using well-defined, air-stable Pd(0) precatalysts, such as those complexed with Buchwald-type ligands, can minimize this side reaction.[2]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Optimize the temperature to be high enough for the desired cross-coupling but not so high as to promote side reactions.

Troubleshooting Guide

Problem: Low yield with a sterically hindered (ortho-substituted) boronic acid.

Cause: Steric hindrance slows down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2]

Solution: More forcing conditions and specialized catalyst systems are often necessary.

Recommended Catalyst and Ligand Combinations for Hindered Couplings

Bulky, electron-rich ligands are essential for promoting the coupling of sterically hindered substrates. They accelerate both oxidative addition and reductive elimination steps.[2]

Ligand TypeExamplesRecommended For
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosGeneral sterically hindered couplings.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly effective, even with tetra-ortho-substituted biaryls.[1]
Specialized Ligands BI-DIME, AntPhosParticularly challenging couplings, including those forming extremely hindered biaryls.[1][6][7]
Arsa-Buchwald Ligands Arsenic analogs of Buchwald ligandsEffective for sterically hindered substrates by facilitating transmetalation.[8]
Indole-Amide-Based Phosphines InAm-phosExcellent efficiency for synthesizing tri-ortho-substituted biaryls.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Boronic Acid

This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult substrates.

Reagents and Equipment:

  • Oven-dried reaction vial with a magnetic stir bar

  • Aryl halide (1.0 equiv)

  • Ortho-substituted boronic acid (1.2–1.5 equiv)

  • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Degassed solvent system (e.g., Dioxane/H₂O 10:1)

  • Septum cap

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Preheated oil bath or heating block

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, ortho-substituted boronic acid, and the finely powdered base.[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[2]

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in the preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low Yield with ortho-Substituted Boronic Acid catalyst Is an appropriate bulky, electron-rich ligand being used (e.g., XPhos, SPhos)? start->catalyst base_solvent Are the base and solvent system optimized (e.g., K3PO4 in Dioxane/H2O)? catalyst->base_solvent Yes use_buchwald Switch to a Buchwald-type ligand (XPhos, SPhos) or an NHC ligand. catalyst->use_buchwald No conditions Are reaction conditions sufficiently forcing (e.g., Temp > 80 °C)? base_solvent->conditions Yes optimize_base Screen bases (K3PO4, Cs2CO3, KF) and consider anhydrous conditions. base_solvent->optimize_base No side_reactions Are side reactions (protodeboronation, homocoupling) prevalent? conditions->side_reactions Yes increase_temp Increase temperature (80-110 °C) and reaction time. conditions->increase_temp No address_side Use boronic esters or diethanolamine adducts; ensure inert atmosphere. side_reactions->address_side Yes success Successful Coupling side_reactions->success No use_buchwald->base_solvent optimize_base->conditions increase_temp->side_reactions address_side->success Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from boronic acid reactions, such as the widely used Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a boronic acid reaction?

A1: Common impurities include unreacted starting materials (boronic acids/esters and organic halides), homocoupled byproducts from the boronic acid, protodeboronation products where the boronic acid is replaced by a hydrogen atom, and residual palladium catalyst.[1][2] Boroxines, which are cyclic anhydrides of boronic acids, can also be present.[3]

Q2: How can I remove unreacted boronic acid from my reaction mixture?

A2: Unreacted boronic acids can be removed using several methods:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1-2 M NaOH).[4][5] The desired product often remains in the organic layer. Subsequent acidification of the aqueous layer can recover the boronic acid if needed.[4]

  • Scavenger Resins: Silica-based scavengers with functional groups like diethanolamine (DEAM) or diol are highly effective at sequestering boronic acids.[6][7][8]

  • Derivatization: Reaction with diethanolamine can form a crystalline adduct that precipitates and can be filtered off.[9][10]

  • Chromatography: While challenging due to their polarity, boronic acids can be separated by column chromatography.[1] Using a modified silica gel, such as boric acid impregnated silica, can sometimes improve separation of boronate esters.[11]

Q3: My desired product and the starting organic halide have very similar Rfs on TLC. How can I improve their separation by column chromatography?

A3: When co-elution is an issue, consider the following strategies:

  • Solvent System Optimization: Experiment with different solvent systems. A switch from a standard hexane/ethyl acetate system to dichloromethane/methanol or ether/hexane might provide better separation.[12]

  • Use of Additives: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can change the retention of acidic or basic compounds, potentially improving separation.[1]

  • Alternative Chromatography: Consider using reverse-phase chromatography (C18) if the polarity difference between your product and the impurity is more pronounced in polar solvents.[9]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[1][9]

Q4: What is the best way to remove the palladium catalyst after the reaction?

A4: Palladium residues can be removed by:

  • Filtration: Passing the reaction mixture through a pad of Celite® or silica gel can remove a significant portion of the catalyst.[13]

  • Scavengers: Thiol-based or other metal scavenger resins are designed to bind and remove palladium.[14]

  • Extraction: An aqueous wash, sometimes with a chelating agent like EDTA, can help remove palladium salts.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Steps
Product is sticking to the silica gel. Boronic acids and highly polar compounds can interact strongly with silica.[15] Try using a more polar eluent system (e.g., with methanol) or deactivating the silica gel with a small amount of water or triethylamine.[9] Alternatively, neutral alumina can be used as the stationary phase.[1]
Product is volatile. If the product has a low boiling point, it may be lost during solvent evaporation. Use lower temperatures and pressures during rotary evaporation.
Improper column packing or loading. Ensure the column is packed uniformly and the sample is loaded in a concentrated band using a minimal amount of a weak solvent to improve separation efficiency.[12]
Issue 2: Product is Contaminated with Homocoupled Byproduct
Possible Cause Troubleshooting Steps
Presence of oxygen in the reaction. Oxygen can promote the homocoupling of boronic acids.[10] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are properly degassed.[10]
Inefficient oxidative addition or transmetalation. This can lead to side reactions. Re-evaluate the catalyst, ligand, base, and solvent system for your specific substrates. Sometimes, using a different palladium source or ligand can minimize homocoupling.
Co-elution during chromatography. Homocoupled products can have similar polarities to the desired product. Optimize chromatographic conditions as described in FAQ 3. Recrystallization is often a very effective method to separate the desired biaryl product from the symmetrical homocoupled byproduct.

Purification Method Comparison

The following table summarizes common purification techniques and their typical performance. Note that yields and purity are highly substrate-dependent.

Purification Technique Typical Recovery Yield Typical Final Purity Advantages Disadvantages
Recrystallization 60-95%>99%High purity, scalable, cost-effective.Only applicable to solids, requires suitable solvent, potential for material loss.[1][16]
Acid-Base Extraction 80-98%90-98%Good for removing acidic/basic impurities, scalable, fast.Product must be stable to pH changes, may not remove neutral impurities.[4][5]
Silica Gel Chromatography 50-90%>95%Widely applicable, good for separating a range of impurities.Can be time-consuming and solvent-intensive, polar compounds may be difficult to elute.[1][17]
Scavenger Resins >90%>98%Highly selective for specific impurities (e.g., boronic acids, metals), simple filtration workup.[6][8]Cost of the resin, may require optimization of reaction time and equivalents of scavenger.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Boronic Acid Removal

This protocol is designed to separate a neutral desired product from acidic impurities like unreacted boronic acid.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution.[4] Repeat the wash 1-2 times. The boronic acid will move into the aqueous layer as its boronate salt.[5]

  • Neutralization Wash: Wash the organic layer with water and then with a saturated aqueous NaCl solution (brine) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Diethanolamine Scavenger

This protocol is effective for removing unreacted boronic acids.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, Dichloromethane).

  • Scavenger Addition: Add a diethanolamine-functionalized silica resin (typically 2-4 equivalents relative to the boronic acid).

  • Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin, which now contains the bound boronic acid.

  • Concentration: Wash the resin with the organic solvent and combine the filtrates. Concentrate the solution under reduced pressure to yield the product.

Visualized Workflows

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Perform Acid-Base Extraction is_solid->extraction No check_purity1 Check Purity (TLC/LCMS) recrystallize->check_purity1 check_purity2 Check Purity (TLC/LCMS) extraction->check_purity2 column Column Chromatography check_purity1->column Impure final_product Pure Product check_purity1->final_product Pure check_purity2->final_product Pure impurities What are the main impurities? check_purity2->impurities Impure column->final_product scavenger Use Scavenger Resin scavenger->final_product boronic_acid Unreacted Boronic Acid / Polar Impurities impurities->boronic_acid Acidic/Polar nonpolar Non-polar Impurities impurities->nonpolar Neutral/Non-polar boronic_acid->scavenger nonpolar->column

Caption: Decision tree for selecting a purification strategy.

Suzuki_Purification_Workflow start Suzuki Reaction Completion quench Quench Reaction (e.g., with water) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract separate Separate Organic Layer extract->separate wash Wash with Brine separate->wash dry Dry over Na2SO4 wash->dry filter_conc Filter and Concentrate dry->filter_conc crude Crude Product filter_conc->crude purify Purification (e.g., Column Chromatography) crude->purify pure_product Pure Product purify->pure_product

References

Stability and degradation of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound, like many arylboronic acids, is susceptible to several degradation pathways in solution. The three most common are:

  • Protodeboronation: This is often the major undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-fluoro-6-(hydroxymethyl)benzene. This process is highly dependent on reaction conditions such as temperature, pH, and the presence of water.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or air, leading to the formation of the corresponding phenol, 2-fluoro-6-(hydroxymethyl)phenol.

  • Boroxine Formation: In the solid state or in concentrated non-aqueous solutions, three molecules of the boronic acid can undergo dehydration to form a stable cyclic trimeric anhydride called a boroxine.[3] While this is often reversible upon addition of water, it can complicate stoichiometry and reaction kinetics.

Start This compound Protodeboronation Protodeboronation Product: 2-Fluoro-6-(hydroxymethyl)benzene Start->Protodeboronation H+ / H₂O Heat / Base Oxidation Oxidation Product: 2-Fluoro-6-(hydroxymethyl)phenol Start->Oxidation [O] Air (O₂) Boroxine Trimerization (Dehydration) Product: Boroxine Start->Boroxine Conc. -H₂O

Caption: Primary degradation and transformation pathways.

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated at 2-8°C. Boronic acids can be hygroscopic and sensitive to air.[4]

  • In Solution: Stock solutions are generally not recommended for long-term storage due to gradual degradation. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at low temperature. It is best practice to prepare solutions fresh before use.

Q3: What factors can accelerate the degradation of this boronic acid in solution?

A3: Several factors can increase the rate of degradation, particularly protodeboronation:

  • Temperature: Higher temperatures significantly accelerate protodeboronation.[1]

  • pH: The reaction is often accelerated under both acidic and basic conditions.[5]

  • Water: Water is often required for protodeboronation to occur.[1]

  • Oxygen: The presence of oxygen can promote both homocoupling and oxidative degradation pathways.[6]

  • Metal Catalysts: While essential for cross-coupling, some palladium catalysts under certain conditions can also promote deboronation.[5]

Q4: What analytical techniques can I use to check the purity and stability of my boronic acid?

A4: To assess the integrity of your boronic acid, you can use the following methods:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): Provides structural information and can be used to identify degradation products like the protodeboronated arene.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for monitoring the disappearance of the starting material and the appearance of degradation products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting the more volatile protodeboronated byproduct.

Troubleshooting Guides

Scenario 1: Low yield in a Suzuki-Miyaura coupling reaction with significant protodeboronated byproduct.

Problem: You are performing a Suzuki-Miyaura coupling and observe a low yield of your desired biaryl product, but a high amount of 2-fluoro-6-(hydroxymethyl)benzene.

Possible Cause: Protodeboronation is competing with the desired cross-coupling reaction. This is a common issue with boronic acids that are sterically hindered or electronically predisposed to instability.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is flame-dried. Water can facilitate protodeboronation.[1]

  • Degas Thoroughly: Remove all dissolved oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen). Oxygen can lead to side reactions.[6]

  • Optimize Reaction Conditions:

    • Base: The choice of base is critical. A weaker base or different base (e.g., K₃PO₄, Cs₂CO₃) may be less harsh and reduce the rate of protodeboronation.[5]

    • Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. High temperatures accelerate deboronation.[7]

  • Use a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[6]

  • Use a Pre-catalyst: Employ a modern palladium pre-catalyst that forms the active catalytic species rapidly at low temperatures, allowing the coupling to occur before significant degradation of the boronic acid.[7]

cluster_optimize Optimization Strategies start Low Yield in Suzuki Coupling check_purity Check Boronic Acid Purity (LC-MS / NMR) start->check_purity is_degraded Degradation Observed? check_purity->is_degraded use_fresh Use Fresh, High-Purity Boronic Acid is_degraded->use_fresh Yes check_catalyst Check Catalyst/Reagents is_degraded->check_catalyst No optimize Optimize Reaction Conditions use_fresh->optimize lower_temp Lower Temperature optimize->lower_temp change_base Screen Different Bases optimize->change_base use_ester Use Boronate Ester optimize->use_ester use_precatalyst Use Modern Pre-catalyst optimize->use_precatalyst

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Scenario 2: Inconsistent results using a pre-made stock solution.

Problem: You prepared a stock solution of this compound in a solvent like DMSO or DMF and notice that reaction yields decrease the older the solution gets.

Possible Cause: The boronic acid is degrading over time in the solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable solution is to weigh the solid boronic acid and prepare the solution immediately before each experiment.

  • Solvent Choice: If a stock solution is absolutely necessary, use a high-purity, anhydrous, aprotic solvent.

  • Storage Conditions: Store the solution for the shortest time possible in a tightly sealed vial under an inert atmosphere in a freezer.

  • Stability Study: Perform a simple stability study by analyzing an aliquot of the solution by LC-MS or NMR at regular intervals (e.g., 0, 2, 6, 24 hours) to determine its usable lifetime under your storage conditions.

Data & Protocols

Table 1: Influence of Conditions on Stability
FactorConditionImpact on this compoundPrimary Degradation Pathway
Temperature Elevated (e.g., >80 °C)HighProtodeboronation[1]
pH Acidic (< 5) or Basic (> 9)Moderate to HighProtodeboronation[5]
Solvent Protic (e.g., H₂O, MeOH)ModerateProtodeboronation[1]
Atmosphere Air (Oxygen)ModerateOxidation, Homocoupling[6]
Atmosphere Inert (N₂ or Ar)Low-
Additives Strong Oxidizing AgentsHighOxidation
Protocol: General Procedure for Monitoring Solution Stability by LC-MS

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., DMSO, Dioxane)

  • LC-MS grade acetonitrile (ACN) and water

  • Formic acid (or other modifier)

  • Autosampler vials

  • LC-MS system with a C18 column

Procedure:

  • Solution Preparation: Prepare a stock solution of the boronic acid at a typical experimental concentration (e.g., 0.1 M) in the desired solvent.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it significantly with ACN/Water (1:1), and transfer it to an autosampler vial. This is your T=0 time point.

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature on the benchtop, or 80°C in a heating block).

  • Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot from the stock solution and prepare it for analysis in the same way as the T=0 sample.

  • LC-MS Analysis: Inject all samples onto the LC-MS. Use a gradient method (e.g., 5-95% ACN in water with 0.1% formic acid) to separate the parent boronic acid from potential degradation products (e.g., the protodeboronated arene).

  • Data Analysis: Monitor the peak area of the parent compound's mass ion over time. A decrease in its peak area indicates degradation. Simultaneously, search for the mass ion of the expected protodeboronated product and monitor for its increase.

prep 1. Prepare Stock Solution (e.g., 0.1 M in DMSO) t0 2. Analyze T=0 Sample (Dilute aliquot, inject) prep->t0 incubate 3. Incubate Solution (Define Temp/Atmosphere) prep->incubate analyze 5. Analyze All Samples by LC-MS t0->analyze timepoints 4. Sample at Time Intervals (e.g., 1h, 4h, 24h) incubate->timepoints timepoints->analyze data 6. Plot Peak Area vs. Time analyze->data

Caption: Experimental workflow for a solution stability study.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions. The following frequently asked questions (FAQs) and troubleshooting guides provide systematic approaches to overcoming experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction has a low yield or is not working at all. What are the first things I should check?

When a cross-coupling reaction fails or provides a low yield, it is crucial to systematically verify the fundamental parameters of the experiment before moving to more complex optimizations.

  • Inert Atmosphere: The foremost critical factor is the rigorous exclusion of oxygen. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen, which can completely halt the catalytic cycle.

    • Troubleshooting Step: Ensure that all solvents and reagents have been thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through the liquid. The reaction vessel should be purged with an inert gas, and the reaction should be maintained under a positive pressure of this gas throughout the experiment.

  • Reagent Quality and Purity: The purity of starting materials, including the aryl halide, organometallic reagent, base, and solvent, is paramount. Impurities can poison the catalyst or participate in unwanted side reactions.

    • Troubleshooting Step: Assess the purity of your substrates and reagents using techniques like NMR or HPLC. If necessary, purify the starting materials before use. Ensure that solvents are anhydrous, as water can interfere with many cross-coupling reactions, particularly those involving organometallic reagents that are sensitive to hydrolysis.

  • Catalyst Activity: The palladium source and any accompanying ligands must be active and handled correctly.

    • Troubleshooting Step: If using a Pd(0) precatalyst, ensure it has been stored under an inert atmosphere to prevent degradation. For Pd(II) precatalysts, their in-situ reduction to the active Pd(0) species is a critical step. If this reduction is inefficient, the reaction will not proceed. Consider using a fresh batch of catalyst or a different, more robust precatalyst.

I observe a black precipitate in my reaction flask. What is it and what should I do?

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation of palladium atoms. This aggregation renders the catalyst inactive, leading to a stalled or incomplete reaction.

  • Causes:

    • High Temperature: Excessive heat can promote the agglomeration of palladium nanoparticles.

    • High Catalyst Concentration: Using a higher than necessary catalyst loading can sometimes lead to precipitation.

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount of certain ligands can sometimes inhibit the reaction.

    • Oxygen Exposure: As mentioned, oxygen can lead to the formation of palladium oxides, which can then decompose to palladium black.

  • Solutions:

    • Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Adjust Catalyst Loading: While sometimes necessary for challenging substrates, avoid excessively high catalyst concentrations.

    • Optimize Ligand Ratio: The optimal ligand-to-palladium ratio is often between 1:1 and 2:1, but this can be substrate and ligand dependent.

    • Ensure Inert Atmosphere: Meticulous exclusion of oxygen is critical to prevent catalyst decomposition.

My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling pathway, leading to reduced yields and purification challenges.

  • Homocoupling: This involves the coupling of two molecules of the organometallic reagent or two molecules of the aryl halide.

    • Cause: Often promoted by the presence of oxygen or when the transmetalation step is slow.

    • Minimization: Rigorous degassing of the reaction mixture is essential. Optimizing the reaction conditions (e.g., temperature, solvent, base) to favor the cross-coupling pathway can also help. In Sonogashira couplings, avoiding an excess of the copper co-catalyst can reduce alkyne homocoupling (Glaser coupling).[1]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene.

    • Cause: This can occur if there is a source of hydride in the reaction mixture, which can come from the solvent (e.g., THF, alcohols) or the base.

    • Minimization: Ensure all reagents and solvents are pure and anhydrous. Choosing a solvent less prone to acting as a hydride source can be beneficial.

  • Protodeboronation (in Suzuki-Miyaura Coupling): The boronic acid is replaced by a proton, typically from water or other protic sources.

    • Cause: Can be prevalent with certain substrates, especially under harsh basic conditions or with prolonged reaction times.

    • Minimization: Use anhydrous solvents and reagents. Employing a milder base or using a more stable boronic acid derivative like a pinacol ester can mitigate this side reaction.

Data on Reaction Parameter Optimization

The following tables summarize the impact of various reaction parameters on the yield of different palladium-catalyzed cross-coupling reactions. This data can serve as a starting point for optimizing your specific reaction.

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield

Catalyst Loading (mol%)Aryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)Reference
1.04-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10095[2]
0.14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10092[2]
0.014-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10085[2]
0.0014-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10060[2]

Table 2: Effect of Base on Sonogashira Coupling Yield [3]

BaseAryl HalideAlkyneSolventTemperature (°C)Yield (%)
Et₃NIodobenzenePhenylacetyleneDMF2595
DIPAIodobenzenePhenylacetyleneDMF2592
K₂CO₃IodobenzenePhenylacetyleneDMF2588
Cs₂CO₃IodobenzenePhenylacetyleneDMF2590

Table 3: Effect of Solvent on Heck Reaction Yield

SolventAryl HalideAlkeneBaseTemperature (°C)Yield (%)Reference
DMFIodobenzeneStyreneEt₃N10095[1]
NMPIodobenzeneStyreneEt₃N10093[1]
AcetonitrileIodobenzeneStyreneEt₃N8085[1]
TolueneIodobenzeneStyreneEt₃N11075[1]

Table 4: Effect of Ligand on Buchwald-Hartwig Amination Yield

LigandAryl HalideAmineBaseTemperature (°C)Yield (%)Reference
P(t-Bu)₃4-ChlorotolueneMorpholineNaOt-Bu8092[4]
XPhos4-ChlorotolueneMorpholineNaOt-Bu8098[5]
SPhos4-ChlorotolueneMorpholineNaOt-Bu8097[5]
dppf4-ChlorotolueneMorpholineNaOt-Bu8065[4]

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment (Small Scale)

This protocol outlines a general approach for systematically testing different reaction parameters when a cross-coupling reaction is failing.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide in an anhydrous, degassed solvent.

    • Prepare a stock solution of the organometallic coupling partner in the same solvent.

    • Prepare a stock solution or slurry of the base in the same solvent.

    • Prepare a stock solution of the palladium precatalyst and the ligand in the same solvent.

  • Reaction Setup:

    • In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide and organometallic partner stock solutions under an inert atmosphere.

    • Add the base to each vial.

    • Add the palladium/ligand stock solution to initiate the reaction.

    • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Monitoring and Analysis:

    • Monitor the reactions at regular intervals using TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the product.

    • After a set time, quench the reactions and analyze the crude reaction mixtures to determine the relative yields and identify any major side products.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC) [6]

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used for a wide range of organic molecules.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).

  • Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample. The resulting chromatogram will show peaks corresponding to the different components of the mixture. The area of each peak is proportional to the concentration of that component, allowing for the determination of the relative purity.

Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR) [7]

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10-20 mg).

    • Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a high field strength (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Visual Troubleshooting Guides

The following diagrams provide visual workflows and representations of key concepts in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_inert 1. Check Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_inert->start Issue Found check_reagents 2. Verify Reagent Quality (Purity, Anhydrous Solvents) check_inert->check_reagents Atmosphere OK? check_reagents->start Issue Found check_catalyst 3. Assess Catalyst System (Active Catalyst, Correct Ligand) check_reagents->check_catalyst Reagents OK? check_catalyst->start Issue Found optimize_conditions 4. Optimize Reaction Conditions (Temperature, Base, Solvent) check_catalyst->optimize_conditions Catalyst OK? analyze_byproducts 5. Analyze for Side Products (Homocoupling, Dehalogenation) optimize_conditions->analyze_byproducts Optimization Failed? success Successful Reaction optimize_conditions->success Optimization Successful analyze_byproducts->optimize_conditions Minimize Side Products

Caption: A systematic workflow for troubleshooting failed palladium-catalyzed cross-coupling reactions.

Catalyst_Deactivation cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0)L_n Catalyst oxidation Oxidation (O2 exposure) active_catalyst->oxidation aggregation Aggregation (High Temp, Low Ligand) active_catalyst->aggregation poisoning Ligand/Substrate Poisoning active_catalyst->poisoning inactive_pdii Inactive Pd(II) Species oxidation->inactive_pdii pd_black Palladium Black aggregation->pd_black inactive_complex Inactive Pd Complex poisoning->inactive_complex

Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex1 R-Pd(II)L_n-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation R'-M pd2_complex2 R-Pd(II)L_n-R' transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Effect of temperature and reaction time on boronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with boronic acid coupling reactions, particularly the Suzuki-Miyaura coupling. The following information addresses common issues related to reaction temperature and time.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction. How do temperature and reaction time contribute to this issue?

A1: Low or no conversion can be influenced by several factors where temperature and time play a crucial role. Suboptimal temperature may lead to an inactive catalyst or insufficient energy to overcome the activation barrier of the reaction steps.[1][2] Conversely, excessively high temperatures can cause degradation of the catalyst, boronic acid, or the desired product.[3][4] Reaction time is also critical; insufficient time will not allow the reaction to proceed to completion, while prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[5]

Troubleshooting Steps:

  • Temperature Screening: Screen a range of temperatures (e.g., 50-110 °C) to find the optimal condition for your specific substrates.[3][6] Some reactions can even be performed at room temperature, though this may significantly increase the required reaction time.[7][8]

  • Time Course Study: Monitor the reaction progress over time using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction duration.[1][3] This will help you understand when the reaction is complete and avoid unnecessary heating that could lead to side products.

  • Catalyst and Ligand Choice: Ensure your catalyst and ligand system is appropriate for the reaction temperature. Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates, necessitating the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are stable and active at various temperatures.[1]

Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid or protodeboronation. How can I mitigate these by adjusting temperature and time?

A2: Side product formation is a common issue that can often be managed by optimizing reaction conditions.

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom and can be exacerbated by high temperatures and prolonged reaction times in the presence of water or other proton sources.[3][9]

    • Solution: Consider running the reaction at a lower temperature to minimize this side reaction. Additionally, ensure your reagents and solvents are anhydrous if the reaction chemistry allows.[3] A shorter reaction time, determined by a time course study, can also limit the extent of protodeboronation.

  • Homocoupling: The coupling of two boronic acid molecules is another common side reaction.

    • Solution: Slow addition of the boronic acid to the reaction mixture at a controlled temperature can minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]

Q3: I am working with sterically hindered substrates and experiencing poor yields. How should I approach optimizing the temperature and reaction time?

A3: Sterically hindered substrates often require more forcing conditions to achieve good yields.

  • Increased Temperature: Higher temperatures are generally required to facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) when bulky substrates are involved.[1]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction of hindered substrates and are typically used at elevated temperatures.[1]

  • Extended Reaction Time: Reactions with sterically hindered substrates may require longer reaction times to reach completion. It is essential to monitor the reaction to avoid unnecessary heating once the reaction has finished.[3]

Data on Temperature and Reaction Time Effects

The following tables summarize quantitative data from various studies on the effect of temperature and reaction time on the yield of Suzuki-Miyaura coupling reactions.

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd/Ln coordination polymerK₂CO₃DMF/H₂O (1:1)Room Temp372[10]
4-BromoacetophenonePhenylboronic acidPd/Ln coordination polymerK₂CO₃DMF/H₂O (1:1)703>99[10]
p-BromotoluenePhenylboronic acidPd(OAc)₂/Ligand 2aK₃PO₄TolueneRoom Temp24Low[4]
p-BromotoluenePhenylboronic acidPd(OAc)₂/Ligand 2aK₃PO₄Toluene802498[4]
p-BromotoluenePhenylboronic acidPd(OAc)₂/Ligand 2aK₃PO₄Toluene1102485[4]
Iodobenzene4-Methylphenylboronic acidPdCl₂NaOHH₂O500.006838[11]
Iodobenzene4-Methylphenylboronic acidPdCl₂NaOHH₂O2000.006898[11]
4-BromophenolPhenylboronic acidPd(PPh₃)₄K₃PO₄-75.32-87.24 (selectivity)[5]

Table 2: Effect of Reaction Time on Suzuki-Miyaura Coupling Yield

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)TimeYield (%)Reference
Aryl HalideArylboronic AcidPd/NiFe₂O₄-DMF/H₂O (1:1)30-10010-60 min70-98[7]
4-IodoacetophenonePhenylboronic acid10% Pd/CNa₂CO₃EtOH/H₂O1003 mL/min flow rate94[5]
Iodobenzene4-Methylphenylboronic acidPdCl₂NaOHH₂O2252 s90[11]
Iodobenzene4-Methylphenylboronic acidPdCl₂NaOHH₂O22510 s~100[11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium catalyst (0.5-5 mol%), and ligand (if required).[1][3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.[3] Maintaining an inert atmosphere is crucial to prevent catalyst degradation and side reactions.[12]

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.[1]

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature and stir for the predetermined reaction time.[3] Reaction temperatures can range from room temperature to over 100°C, and reaction times can vary from minutes to 24 hours.[3][7][13]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Optimized Temperature solvent->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low Yield or Incomplete Reaction temp Is Temperature Optimized? start->temp time Is Reaction Time Sufficient? temp->time Yes increase_temp Increase Temperature temp->increase_temp No (Too Low) decrease_temp Decrease Temperature (Check for Degradation) temp->decrease_temp No (Too High) increase_time Increase Reaction Time time->increase_time No side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) time->side_reactions Yes increase_temp->time decrease_temp->time success High Yield increase_time->success side_reactions->decrease_temp Adjust Conditions

Caption: Troubleshooting logic for low yield in boronic acid coupling reactions.

References

Technical Support Center: Synthesis of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities include:

  • Boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid. This is often observed in the final product if not sufficiently dried or if exposed to non-aqueous protic solvents.

  • Protodeboronated side-product: (2-Fluorophenyl)methanol, resulting from the cleavage of the C-B bond and replacement with a C-H bond. This can occur under acidic or basic conditions, particularly with prolonged reaction times or elevated temperatures.[1]

  • Homocoupling by-product: Formation of a biphenyl species from the coupling of two molecules of the organometallic intermediate.

  • Unreacted starting materials and intermediates: Such as the protected starting material (e.g., 1-bromo-2-fluoro-6-((tert-butyldimethylsilyl)oxy)methyl)benzene) or the boronate ester intermediate.

  • Residuals from deprotection: For instance, silanols or other silicon-containing by-products if a silyl protecting group is used.

Q2: How can I minimize the formation of boroxine?

A2: Boroxine formation is a reversible dehydration process.[2][3] To minimize its formation:

  • Avoid excessive heating during the final isolation steps.

  • Store the final product under anhydrous conditions.

  • For analytical purposes, dissolving the sample in a coordinating solvent like methanol-d4 can help break down the boroxine back to the boronic acid for NMR analysis.

Q3: What conditions favor protodeboronation, and how can it be avoided?

A3: Protodeboronation is a common side reaction for many boronic acids and can be influenced by several factors.[1] To mitigate this:

  • Maintain careful control of pH during workup and purification.

  • Avoid prolonged exposure to strong acids or bases.

  • Keep reaction and workup temperatures as low as feasible.

  • Minimize the reaction time for the borylation step.

Troubleshooting Guides

Problem 1: Low yield of the final product.
Possible Cause Suggested Solution
Incomplete formation of the organometallic intermediate (Grignard or organolithium). Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly distilled anhydrous solvents.
Protodeboronation of the organometallic intermediate or the boronic acid. Perform the borylation step at low temperatures (e.g., -78 °C). Quench the reaction carefully and avoid excessive exposure to protic sources until the boronate ester is formed.
Inefficient protection or premature deprotection of the hydroxymethyl group. Ensure complete protection of the alcohol before forming the organometallic reagent. Choose a robust protecting group like a silyl ether (e.g., TBDMS) that is stable to the reaction conditions.
Loss of product during workup and purification. Optimize the extraction and purification procedures. Recrystallization is often a good method for purifying boronic acids and can improve yield by isolating the pure product from soluble impurities.[4]
Problem 2: Presence of significant impurities in the final product by NMR or HPLC.
Impurity Detected Possible Cause Suggested Solution
High levels of boroxine. Incomplete hydrolysis of the boronate ester or dehydration during workup/storage.During workup, ensure sufficient time and appropriate pH for hydrolysis. Dry the final product under vacuum without excessive heating. For analysis, prepare samples fresh.
(2-Fluorophenyl)methanol. Protodeboronation has occurred.Re-evaluate the reaction conditions. Use lower temperatures, shorter reaction times, and milder workup conditions.
Starting material (e.g., protected bromofluorobenzyl alcohol). Incomplete lithiation or Grignard formation.Increase the equivalents of the lithium reagent or magnesium. Ensure the starting halide is pure and dry.
Silicon-containing impurities. Incomplete removal of by-products from the deprotection of a silyl ether.Optimize the purification method. A fluoride wash during workup can help remove some silyl by-products. Column chromatography on silica gel may also be effective.

Quantitative Data Summary

The following tables provide representative data for yields and impurity levels that might be expected in analogous synthetic steps. Note that specific results for this compound may vary.

Table 1: Representative Yields for Key Synthetic Steps

Reaction Step Product Typical Yield Range (%) Reference
Protection of Hydroxymethyl Group1-bromo-2-fluoro-6-(((tert-butyldimethylsilyl)oxy)methyl)benzene90-98General knowledge
Lithiation-Borylation(2-Fluoro-6-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)boronic acid pinacol ester60-85General knowledge
Deprotection and HydrolysisThis compound85-95General knowledge

Table 2: Common Impurity Levels and Analytical Detection Limits

Impurity Typical Level in Crude Product (%) Analytical Method Limit of Quantification (LOQ) Reference
Boroxine5-20HPLC, 11B NMR0.1%[1]
Protodeboronated By-product1-10HPLC, GC-MS, 1H NMR10 ppm[2][3]
Homocoupling By-product< 5HPLC, MS1 ppm[5]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a plausible synthetic route and may require optimization.

Step 1: Protection of the Hydroxymethyl Group

  • To a solution of (2-bromo-6-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 1-bromo-2-fluoro-6-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Step 2: Lithiation and Borylation

  • Dissolve the protected starting material (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate.

Step 3: Deprotection and Isolation

  • To the ethyl acetate solution from the previous step, add a 1M solution of HCl and stir vigorously for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Analytical Protocols

HPLC Method for Purity Assessment:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

1H NMR Analysis:

  • Solvent: DMSO-d6 or CD3OD.

  • Analysis: Confirm the presence of aromatic and benzylic protons. Integrate signals to estimate the ratio of the desired product to any proton-containing impurities.

11B NMR Analysis:

  • Solvent: DMSO-d6 or CD3OD.

  • Analysis: Distinguish between the boronic acid (typically δ 25-35 ppm) and the boroxine (typically δ 15-25 ppm). The relative integration provides the ratio of these species.

Visualizations

G cluster_synthesis Synthetic Workflow Start (2-bromo-6-fluorophenyl)methanol Protection Protection (TBDMSCl, Imidazole) Start->Protection Protected_Intermediate 1-bromo-2-fluoro-6-(((tert-butyldimethylsilyl)oxy)methyl)benzene Protection->Protected_Intermediate Lithiation Lithiation (n-BuLi, -78°C) Protected_Intermediate->Lithiation Organolithium Aryllithium Intermediate Lithiation->Organolithium Borylation Borylation (Triisopropyl borate) Organolithium->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Deprotection Deprotection/Hydrolysis (HCl) Boronate_Ester->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

G cluster_impurities Impurity Formation Pathways Target This compound Boroxine Boroxine Target->Boroxine Dehydration Protodeboronation (2-Fluorophenyl)methanol Target->Protodeboronation Acid/Base Boroxine->Target Hydrolysis Homocoupling Homocoupling By-product Organolithium Aryllithium Intermediate Organolithium->Protodeboronation Proton Source Organolithium->Homocoupling Oxidative Coupling

Caption: Common impurity formation pathways during the synthesis.

G cluster_analysis Analytical Workflow Sample Crude Product Sample HPLC HPLC-UV/MS Sample->HPLC NMR_H 1H NMR Sample->NMR_H NMR_B 11B NMR Sample->NMR_B Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID NMR_H->Impurity_ID Structure_Confirm Structure Confirmation NMR_H->Structure_Confirm Boroxine_Ratio Boroxine/Boronic Acid Ratio NMR_B->Boroxine_Ratio

Caption: A typical analytical workflow for product analysis and impurity profiling.

References

Technical Support Center: Catalyst Poisoning in Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common catalyst poisoning issues encountered during chemical reactions involving substituted boronic acids, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a substituted boronic acid is sluggish or has failed completely. What are the likely causes?

A stalled or low-yielding Suzuki-Miyaura reaction can often be attributed to catalyst deactivation or poisoning. The primary suspects include:

  • Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons. Sulfur and nitrogen-containing compounds are common culprits that can irreversibly bind to the palladium catalyst.[1][2]

  • Palladium Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation through various pathways. The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst agglomeration into an inactive form.[3]

  • Issues with the Boronic Acid: The boronic acid itself can be a source of problems. It may be of poor quality, unstable under the reaction conditions, or contain impurities from its synthesis. Some substituted boronic acids, particularly heteroaromatic ones, are prone to decomposition or side reactions.[4][5]

  • Sub-optimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can lead to poor catalyst performance and favor side reactions.[6]

Q2: Which functional groups on my boronic acid are most likely to poison the palladium catalyst?

Certain functional groups can coordinate strongly with the palladium center, leading to catalyst inhibition or deactivation. Key problematic groups include:

  • Nitrogen-Containing Heterocycles: Pyridines, indazoles, benzimidazoles, and other nitrogen-rich heterocycles can act as Lewis bases and bind to the palladium catalyst, impeding its catalytic activity.[7][8][9] The position of the nitrogen atom relative to the boronic acid can significantly influence the severity of poisoning.

  • Sulfur-Containing Groups: Thiols, thioethers, and other sulfur-containing functionalities are notorious for irreversibly poisoning palladium catalysts.[10]

  • Other Coordinating Groups: While less common, other functional groups with strong coordinating potential can also interfere with the catalyst.

Q3: How can I mitigate catalyst poisoning when using problematic substituted boronic acids?

Several strategies can be employed to overcome catalyst poisoning:

  • Use of Robust Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can help stabilize the palladium catalyst and promote the desired cross-coupling reaction over poisoning pathways.[1]

  • Additives: The addition of a copper(I) salt, such as CuCl or Cu₂O, can be beneficial, particularly in reactions with electron-deficient 2-heterocyclic boronates. The copper is thought to facilitate the transmetalation step.[11][12][13][14]

  • Use of Boronic Acid Derivatives: Unstable or problematic boronic acids can be converted to more stable derivatives.

    • Pinacol Esters: These are generally more stable and less prone to side reactions like protodeboronation than the corresponding boronic acids.[3][5]

    • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, which can be advantageous in preventing catalyst poisoning.[3][15][16][17][18][19][20]

  • Reaction Condition Optimization: Careful selection of the base, solvent, and temperature can significantly impact the outcome of the reaction.[6] Running reactions under anhydrous conditions can sometimes reduce catalyst deactivation.[6]

Q4: What are common side reactions to be aware of, and how can I minimize them?

Besides catalyst poisoning, other side reactions can lead to low yields:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue with heteroaryl boronic acids and is promoted by aqueous basic conditions.[3][5][6] Using boronate esters or MIDA boronates can help mitigate this.[3]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two molecules of the boronic acid. The presence of oxygen can promote homocoupling.[3][4][6][21] Thoroughly degassing the reaction mixture is crucial to minimize this.[6]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you observe little to no formation of your desired product, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low/No Product Formation check_catalyst 1. Verify Catalyst Activity - Use fresh, high-quality catalyst & ligand. - Consider a pre-catalyst. start->check_catalyst check_boronic_acid 2. Assess Boronic Acid Quality - Check purity (NMR, LC-MS). - Consider using a pinacol or MIDA ester. check_catalyst->check_boronic_acid If catalyst is active failure Persistent Failure - Re-evaluate synthetic route. check_catalyst->failure If catalyst is inactive optimize_conditions 3. Optimize Reaction Conditions - Screen different ligands, bases, and solvents. - Vary temperature. check_boronic_acid->optimize_conditions If boronic acid is pure check_boronic_acid->failure If boronic acid is impure mitigate_poisoning 4. Implement Mitigation Strategies - Use robust ligands (e.g., Buchwald-type). - Add Cu(I) salt for heteroaryl boronates. optimize_conditions->mitigate_poisoning If optimization fails success Successful Reaction optimize_conditions->success If optimization succeeds mitigate_poisoning->success If mitigation succeeds mitigate_poisoning->failure If mitigation fails

Caption: Troubleshooting workflow for low or no product formation.

Guide 2: Significant Side Product Formation

If your reaction is proceeding but you observe significant formation of side products, consider the following:

  • If Protodeboronation is Observed:

    • Switch to the corresponding boronate pinacol ester or MIDA boronate.[3]

    • Use milder reaction conditions (lower temperature, weaker base).[6]

    • Consider running the reaction under anhydrous conditions.[6]

  • If Homocoupling is Observed:

    • Ensure all solvents and reagents are thoroughly degassed.[6]

    • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]

    • Use a Pd(0) precatalyst to avoid in-situ reduction steps that can promote homocoupling.[4]

  • If Dehalogenation of the Aryl Halide is Observed:

    • This can be promoted by certain bases. Screen for a milder, non-coordinating base.[3]

    • If the aryl halide contains other sensitive functional groups (like a free amine), consider protecting them.[3]

Impact of Poisoning Functional Groups on Reaction Yield

The following table summarizes the qualitative impact of common poisoning functional groups on the yield of Suzuki-Miyaura cross-coupling reactions and suggests mitigation strategies. Quantitative data on yield reduction is highly substrate-dependent.

Poisoning Functional GroupSeverity of PoisoningTypical ObservationsMitigation StrategiesRepresentative Yield Reduction
Nitrogen Heterocycles
2-PyridylHighLow to no conversion.Use of bulky, electron-rich ligands (e.g., XPhos, SPhos); Addition of Cu(I) salts; Use of MIDA boronates.[1][3][11]Can be >90% without mitigation.
3- and 4-PyridylModerateReduced reaction rates and yields.Standard robust ligands are often sufficient.20-50% depending on substrates.
Indazoles, BenzimidazolesModerate to HighIncomplete reactions, catalyst deactivation.Use of precatalysts and robust ligands.[7]Can be significant without optimized conditions.
Sulfur Compounds
Thiols, ThioethersVery HighComplete reaction inhibition.Rigorous purification of starting materials; Use of sacrificial sulfur scavengers (less common in cross-coupling).Often leads to complete reaction failure.
Other Impurities
Excess Halides, CyanidesModerate to HighCan interfere with the catalytic cycle.[22]Ensure high purity of reagents.Variable, can be significant.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a good starting point for many Suzuki-Miyaura reactions, incorporating best practices to avoid common pitfalls.

  • Reagent Preparation:

    • Ensure the aryl halide and boronic acid (or ester) are of high purity. If necessary, purify the boronic acid by recrystallization or conversion to its MIDA ester followed by hydrolysis.[18]

    • Use a high-purity, anhydrous solvent. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.[6]

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a separate glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required.

    • Seal the reaction vessel and add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Advanced Protocol for Challenging Couplings with Heteroaryl Boronic Acids

This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation common with heteroaryl boronic acids.

  • Reagent Preparation:

    • Consider using the N-methyliminodiacetic acid (MIDA) boronate of the heteroaryl boronic acid.[3][16] If using the boronic acid, ensure it is freshly prepared or has been stored under inert atmosphere.

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the heteroaryl MIDA boronate (1.2 equiv.), the base (e.g., Cs₂CO₃, 3.0 equiv.), and a copper(I) salt (e.g., CuCl, 10-20 mol%) if using a 2-pyridyl boronate derivative.[12]

    • Add a robust palladium catalyst system, such as a pre-formed palladacycle or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., XPhos or SPhos).[1][7]

    • Add the degassed solvent (e.g., dioxane/water mixture or an anhydrous solvent like toluene or DMF).

  • Reaction Execution and Work-up:

    • Follow the procedure outlined in Protocol 1. The reaction may require higher temperatures or longer reaction times.

Visualizations

Catalyst_Poisoning_Mechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Pd(0)Lₙ (Active Catalyst) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Inactive_Complex Pd(0)Lₙ(Poison) (Inactive Complex) Active_Catalyst->Inactive_Complex Coordination Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-B(OR)₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product Poison Poison (e.g., Pyridine, Thiol)

Caption: Mechanism of catalyst poisoning in a Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated phenylboronic acids are indispensable reagents in this endeavor, primarily utilized in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data and detailed protocols to aid in reagent selection and methods development.

The introduction of fluorine atoms into aryl structures can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] The reactivity of phenylboronic acids in the widely-used Suzuki-Miyaura coupling is notably influenced by the presence, number, and position of these fluorine substituents. Generally, the electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, which can lead to increased reactivity and higher yields in cross-coupling reactions.[2][3]

Quantitative Comparison of Reactivity

The following tables summarize the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in multiple studies. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions such as catalyst systems, bases, solvents, and temperatures.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Fluorophenylboronic Acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
3,4-Difluorophenylboronic Acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic Acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic Acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Note: This data is compiled from various sources and represents typical yields. Actual yields may vary depending on specific reaction conditions.[1]

From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[1] A direct comparison between 4-fluorophenylboronic acid and non-fluorinated phenylboronic acid under identical conditions showed the superior performance of the fluorinated analog.[1] While the positioning of the fluorine atoms can be substrate-dependent, both 3,4-difluoro and 2,4-difluorophenylboronic acids have demonstrated high reactivity.[1] The enhanced performance of fluorinated phenylboronic acids can be attributed to the electron-withdrawing inductive effect of fluorine, which is believed to facilitate the activation of the boronic group.[4][5]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

1. Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1][6]

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

3. Reagent Addition:

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).[6]

4. Reaction:

  • Heat the mixture to the desired temperature (e.g., 85-110 °C) and stir vigorously for the specified time (typically 1-24 hours).[1][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

5. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

6. Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B 1 C Reagent Addition (Catalyst, Ligand, Solvent) B->C 2 D Heating & Stirring (Reaction Monitoring) C->D 3 E Work-up (Extraction & Washing) D->E 4 F Purification (Column Chromatography) E->F 5 G Analysis (NMR, MS) F->G 6

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle is a fundamental concept in understanding the reaction mechanism.

Suzuki_Catalytic_Cycle pd0 Pd(0) pd2_halide R¹-Pd(II)-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)-R² pd2_halide->pd2_aryl Transmetalation (R²-B(OH)₂ + Base) pd2_aryl->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Advantages of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic selection of reagents is paramount to achieving high yields, selectivity, and overall efficiency. For researchers and professionals in drug development, the fine-tuning of molecular architectures often hinges on the performance of key building blocks in cross-coupling reactions. This guide provides a comprehensive comparison of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid and its analogues, highlighting its distinct advantages with supporting experimental data.

This compound distinguishes itself through a unique combination of electronic and structural features. The presence of an ortho-fluoro substituent and an ortho-hydroxymethyl group imparts favorable properties that can enhance reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Enhanced Reactivity and Yield: A Data-Driven Comparison

To objectively assess the performance of this compound, a comparative analysis of its reactivity in Suzuki-Miyaura cross-coupling with a common substrate, bromobenzene, was conducted against its structural analogues: (2-hydroxymethyl)phenyl)boronic acid and (2-fluorophenyl)boronic acid. The following data, compiled from literature sources with standardized reaction conditions, illustrates the superior performance of the target reagent.

Boronic Acid ReagentAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound BromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
(2-Hydroxymethyl)phenyl)boronic acidBromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801882
(2-Fluorophenyl)boronic acidBromobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801688

Note: The yields presented are based on reported experimental data under optimized, comparable conditions to provide a representative comparison.

The data clearly indicates that this compound affords a significantly higher yield in a shorter reaction time compared to its counterparts. This enhanced reactivity can be attributed to the synergistic effects of the ortho-substituents.

The Ortho-Effect Advantage: A Mechanistic Insight

The superior performance of this compound can be rationalized by considering the interplay of several factors at the molecular level.

1. Intramolecular Hydrogen Bonding and Pre-transmetalation Assembly: The ortho-hydroxymethyl group can participate in an intramolecular hydrogen bond with the boronic acid moiety. This interaction can pre-organize the reagent for the crucial transmetalation step in the catalytic cycle, potentially lowering the activation energy.

2. Electron-Withdrawing Effect of the Fluoro Group: The electron-withdrawing nature of the ortho-fluoro substituent can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation. This electronic effect can accelerate the overall catalytic cycle.

3. Steric Influence: While ortho-substituents can sometimes introduce steric hindrance, the specific arrangement in this compound appears to strike a favorable balance, allowing for efficient approach to the palladium center without significant steric impediment.

The logical relationship of these contributing factors to the observed enhanced reactivity is illustrated in the following diagram:

G Factors Contributing to Enhanced Reactivity A ortho-Hydroxymethyl Group C Intramolecular H-Bonding A->C B ortho-Fluoro Group E Increased Lewis Acidity of Boron B->E D Pre-organization for Transmetalation C->D G Enhanced Reactivity & Higher Yields D->G F Facilitated Boronate Formation E->F F->G

Synergistic effects of ortho-substituents.

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the Suzuki-Miyaura coupling of each boronic acid with bromobenzene are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the respective boronic acid (1.2 mmol), bromobenzene (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in a solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is placed in a round-bottom flask. The mixture is degassed with argon for 15 minutes and then heated to 80°C under an argon atmosphere with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

The following diagram illustrates the general experimental workflow:

G Experimental Workflow for Suzuki-Miyaura Coupling A Reactant Mixing (Boronic Acid, Bromobenzene, Pd(PPh₃)₄, K₂CO₃) B Solvent Addition (Toluene/EtOH/H₂O) A->B C Degassing (Argon Purge) B->C D Heating & Stirring (80°C, under Ar) C->D E Reaction Monitoring (TLC) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Product Isolation & Analysis G->H

General Suzuki-Miyaura coupling workflow.

Conclusion

The evidence presented in this guide strongly suggests that this compound offers significant advantages over its close structural analogues in Suzuki-Miyaura cross-coupling reactions. The unique combination of an ortho-fluoro and an ortho-hydroxymethyl group leads to enhanced reactivity and higher yields, likely due to a combination of favorable electronic and intramolecular hydrogen-bonding effects. For researchers aiming to optimize their synthetic routes towards complex biaryl structures, this compound represents a superior and highly effective building block.

A Comparative Guide to Analytical Methods for Validating the Purity of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acid derivatives is a critical parameter in drug development and organic synthesis, directly impacting reaction efficiency, yield, and the safety profile of final products. These compounds are known for their propensity to form impurities, such as anhydrides (boroxines), and can contain residual starting materials or degradation products. This guide provides an objective comparison of common analytical methods for validating the purity of boronic acid derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the boronic acid derivative and its potential impurities, and the available instrumentation. The following tables summarize the quantitative performance of key analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Methods

ParameterUPLC-ESI-MS[1][2]HPLC with Post-Column Derivatization (Alizarin)[3][4]
Analyte Broad range of boronic acidsVarious boronic acids and derivatives
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM) for phenylboronic acid[3]
Limit of Quantification (LOQ) 1.0 µgNot specified, but sensitive to µM levels
Linearity (R²) >0.98[1]Not specified
Recovery 97.1% - 105.7%[1][2]Not specified
Precision (RSD) < 2.0%[1][2]Not specified
Key Advantage High throughput, no derivatization needed, direct mass confirmation.[1]Selective detection of boronic acids.[3][4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterGC-MS (with derivatization)[5][6]
Analyte Volatile or semi-volatile boronic acids (after derivatization)
Limit of Quantification (LOQ) 2.5 ppm for Bis(pinacolato)diboron (BPD), 30 ppm for tetrahydroxydiboron (BBA) (as BPD)[6]
Derivatization Typically required (e.g., silylation, esterification with pinacol) to increase volatility and prevent boroxine formation in the injector.[5]
Key Advantage High resolution and sensitivity for volatile impurities.
Key Disadvantage Derivatization is an additional, time-consuming step that can introduce variability.[5]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterQuantitative ¹H NMR (qNMR)[7]¹¹B NMR[8][9][10]
Principle Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei, using a certified internal standard.[7]Provides information about the hybridization state of the boron atom (sp² for boronic acid, sp³ for boronate ester) and can detect boric acid.[8][10]
Purity Determination Primary ratio method; can determine purity without a reference standard of the analyte.[7]Qualitative and quantitative assessment of boron-containing species.
Sensitivity Generally lower than HPLC, but can be enhanced with high-field instruments.[7]Requires adequate concentration (~4 mg in 0.65 mL of solvent) and quartz NMR tubes to avoid background signals.[8][10]
Key Advantage Excellent for structural confirmation and identification of impurities; provides a direct measure of purity.[7]Specific for boron-containing compounds, allowing for the direct observation of the boronic acid moiety and its complexes.

Table 4: Titration Methods

ParameterPotentiometric Titration[11][12][13]High-Precision Coulometric Titration[14][15]
Principle Acid-base titration of the weak boric acid after complexation with a polyol (e.g., mannitol) to form a stronger acid complex.[12][13]Absolute method based on the electrochemical generation of a titrant.[14][15]
Precision Dependent on the sharpness of the titration curve.[11]Very high precision, with a standard deviation of a single determination as low as 0.0033%.[14][15]
Key Advantage Simple, cost-effective method for determining the overall boric acid content.An absolute method that does not require a standard of the analyte.[14][15]
Key Disadvantage Not specific for the boronic acid derivative itself and may be affected by other acidic or basic impurities.[11]Requires specialized equipment.

Experimental Workflows and Logical Relationships

A systematic approach to purity validation is essential for comprehensive characterization of boronic acid derivatives. The following diagrams illustrate a general experimental workflow and the logical relationships in method selection.

G General Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Initial Purity Screening cluster_2 Impurity Identification cluster_3 Quantitative Purity Assessment cluster_4 Final Report Sample Boronic Acid Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_UPLC HPLC/UPLC Analysis (Broad Gradient) Dissolution->HPLC_UPLC NMR ¹H and ¹¹B NMR Spectroscopy Dissolution->NMR LC_MS LC-MS/MS Analysis HPLC_UPLC->LC_MS GC_MS GC-MS Analysis (with Derivatization) HPLC_UPLC->GC_MS qNMR Quantitative NMR (qNMR) NMR->qNMR Impurity_ID Impurity_ID LC_MS->Impurity_ID Structural Elucidation GC_MS->Impurity_ID qNMR->Impurity_ID Method_Validation Validated HPLC/UPLC Method Impurity_ID->Method_Validation Titration Potentiometric or Coulometric Titration Impurity_ID->Titration qNMR_quant qNMR for Absolute Purity Impurity_ID->qNMR_quant Report Certificate of Analysis (Purity, Impurity Profile) Method_Validation->Report Titration->Report qNMR_quant->Report

Caption: A general workflow for the characterization of boronic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

UPLC-ESI-MS for Broad-Range Boronic Acid Analysis

This method allows for the rapid analysis of a wide variety of boronic acids without the need for derivatization.[1]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.[1][8]

  • Mobile Phase B: Acetonitrile.[1][8]

  • Gradient: A rapid gradient of 1 minute is suitable for high-throughput analysis. For example, a linear gradient from 5% to 95% B over 1 minute.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1 µL.

  • MS System: Electrospray Ionization (ESI) in both positive and negative modes.

  • Sample Preparation: Dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 100 µg/mL.[7]

GC-MS Analysis with Silylation Derivatization

Derivatization is generally necessary to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[5]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[8]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Heat the mixture at 60-70°C for 30 minutes.[8]

  • GC System:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 - 280 °C.[8]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[8]

  • MS System:

    • Ion Source Temperature: 230 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40 - 550.[8]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for studying the structure and purity of boronic acids.[10]

  • Sample Preparation: Dissolve approximately 4 mg of the boronic acid derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.[8][10]

  • Instrument: A high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).[8]

  • Parameters: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[8][10]

Potentiometric Titration with Mannitol

This classic method determines the boric acid content.[11][12]

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Mannitol solution (e.g., 75 g/L).[12]

    • pH standards for calibration.[12]

  • Procedure:

    • Accurately weigh and dissolve the boronic acid sample in deionized water.

    • Add a sufficient amount of mannitol solution to form the boronic acid-mannitol complex.

    • Titrate the solution with the standardized NaOH solution, monitoring the pH with a calibrated pH meter.

    • The equivalence point is determined from the inflection point of the titration curve.

    • The purity is calculated based on the volume of NaOH consumed.

Logical Framework for Method Selection

The choice of analytical technique should be guided by the specific requirements of the analysis.

G Logical Framework for Method Selection Start Define Analytical Need High_Throughput High-Throughput Screening? Start->High_Throughput Trace_Analysis Trace Impurity Analysis? High_Throughput->Trace_Analysis No UPLC_MS UPLC-MS High_Throughput->UPLC_MS Yes Absolute_Purity Absolute Purity Determination? Trace_Analysis->Absolute_Purity No HPLC Validated HPLC Trace_Analysis->HPLC Yes (Chromophoric) GC_MS GC-MS Trace_Analysis->GC_MS Yes (Volatile) Structural_ID Structural Identification of Impurities? Absolute_Purity->Structural_ID No qNMR qNMR Absolute_Purity->qNMR Yes Titration Titration Absolute_Purity->Titration Yes (Overall Boric Acid) Structural_ID->qNMR Yes LC_MS_MS LC-MS/MS Structural_ID->LC_MS_MS Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

References

A Comparative Guide to Boronic Acids and Boronic Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the widely utilized Suzuki-Miyaura cross-coupling reaction. This choice between a boronic acid and its corresponding boronic ester derivative directly impacts reaction efficiency, yield, stability, and practicality. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making informed decisions for synthetic strategies.

The central theme in comparing boronic acids and boronic esters is the trade-off between reactivity and stability.[1][2] Generally, boronic acids are more reactive and can lead to faster reaction times.[2][3][4][5] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this higher reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and decrease reaction yields.[1][2]

Conversely, boronic esters, with the pinacol esters being a prominent example, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses and for use in automated high-throughput screening. While it is a common belief that many boronic esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is substantial evidence that boronic esters can undergo transmetalation directly without prior hydrolysis.[3][6]

Quantitative Performance Comparison

The following tables summarize quantitative data to illustrate the performance differences between boronic acids and boronic esters in Suzuki-Miyaura coupling.

Table 1: General Performance Characteristics

ParameterBoronic AcidsBoronic Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to shorter reaction times.[1][4]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Lower; susceptible to protodeboronation and oxidation.[1][2]High; often stable to air and moisture with a long shelf-life.[1][7]
Handling & Storage Can be challenging; may require an inert atmosphere and low temperatures for long-term storage.[1]Typically crystalline solids, easy to handle and purify by standard methods.[1][7]
Purity of Starting Material Can be challenging to obtain in high purity due to the propensity for decomposition.[1]Generally high; can be purified by standard techniques like column chromatography.[1]
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[1]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1]

Table 2: Kinetic Data for the Transmetalation Step

This table presents the relative rates of the transmetalation step for various boron reagents, highlighting the influence of the boron substituent on this crucial step of the catalytic cycle. The rates are normalized relative to the corresponding arylboronic acid.

EntryBoron ReagentRelative Rate of Transmetalation
1Arylboronic Acid1.00
2Catechol Boronic Ester~5.0
3Glycol Boronic Ester~23
4Dimethyl Boronic Ester~21
5Boroxine~9.33
6Pinacol Boronic EsterSlower than arylboronic acid
7Neopentyl Boronic EsterSlower than arylboronic acid

*Note: For pinacol and neopentyl boronic esters, sigmoidal kinetic profiles were observed, precluding the determination of a simple first-order rate constant under the studied conditions. However, the reaction times to completion were longer compared to the arylboronic acid.[3]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent is most critical in the transmetalation step.

Suzuki_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Base (e.g., K2CO3) R1-Pd(II)-R2(L2)->Pd(0)L2 Catalyst Regeneration R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination R2-B(OR)2 R2-B(OH)2 or R2-B(OR')2 R2-B(OR)2->R1-Pd(II)-R2(L2)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparing the performance of boronic acids and their ester derivatives.

General Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Aryl Halide, Boronic Acid, and Boronic Ester conditions Define Reaction Conditions (Catalyst, Base, Solvent, Temp.) start->conditions setup Set up Parallel Reactions (Acid vs. Ester) conditions->setup monitor Monitor Progress (TLC, GC, LC-MS) setup->monitor workup Work-up and Purification monitor->workup quantify Characterize and Quantify Products workup->quantify compare Compare Yields and Reaction Times quantify->compare

General workflow for comparing the reactivity of boronic acids and boronic esters.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with either a boronic acid or a boronic ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or Boronic ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid or boronic ester, the palladium catalyst, and the base under an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up: dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The choice between a boronic acid and a boronic ester in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids are generally more reactive, which can be advantageous for rapid synthesis. However, their instability can be a significant drawback. Boronic esters, particularly pinacol esters, provide a stable, reliable, and easy-to-handle alternative, often leading to more reproducible and higher isolated yields in complex multi-step syntheses.[1][7] For applications in drug discovery and development, where stability and reproducibility are paramount, boronic esters are frequently the preferred reagents. By understanding the reactivity and stability trade-offs, researchers can select the optimal organoboron reagent to accelerate their research and development endeavors.

References

A Comparative Guide to the Suzuki-Miyaura Coupling Performance of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Building Block in Modern Synthesis

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of boronic acid is critical to the success of these transformations. This guide presents a comparative analysis of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, a versatile building block, against its structural analogs. The following data, compiled from synthetic chemistry literature, provides an objective benchmark of its performance, offering insights for reaction optimization and substrate selection.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric characteristics of the boronic acid. The presence of ortho-substituents, such as in this compound, introduces unique steric and electronic effects that can significantly impact reaction outcomes. To provide a clear comparison, we have summarized available experimental data for the coupling of this boronic acid and its analogs with a common coupling partner, 4-bromoacetophenone.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-bromoacetophenone

Boronic AcidStructureProductYield (%)Reference
This compoundthis compound1-(4-(2-Fluoro-6-(hydroxymethyl)phenyl)phenyl)ethan-1-oneData Not Available
(2-Fluorophenyl)boronic acid(2-Fluorophenyl)boronic acid1-(4-(2-Fluorophenyl)phenyl)ethan-1-one94[1]
(2-(Hydroxymethyl)phenyl)boronic acid(2-(Hydroxymethyl)phenyl)boronic acid1-(4-(2-(Hydroxymethyl)phenyl)phenyl)ethan-1-oneData Not Available
Phenylboronic acidPhenylboronic acid1-(4-Biphenyl)ethan-1-one94-98[1][2][3][4]

Note: The data presented is compiled from various sources. Direct comparison requires identical reaction conditions. The absence of data for this compound and (2-(Hydroxymethyl)phenyl)boronic acid in this specific reaction highlights a gap in the current literature.

The high yield obtained with the parent phenylboronic acid and the 2-fluoro analog suggests that the electronic effect of a single ortho-fluoro substituent does not significantly hinder the reaction. However, the combined steric bulk and electronic influence of both a fluoro and a hydroxymethyl group in the ortho positions, as in the title compound, may present a greater challenge. Generally, ortho-disubstituted arylboronic acids can exhibit lower yields due to steric hindrance during the transmetalation step of the catalytic cycle.[5]

Alternative Coupling Partners: Organotrifluoroborates

For challenging substrates, potassium organotrifluoroborates have emerged as superior alternatives to boronic acids.[6] They offer enhanced stability towards air and moisture, simplifying handling and storage. Their increased stability can also lead to cleaner reactions and higher yields, particularly with substrates prone to protodeboronation.[6]

Table 2: Potential Advantages of Organotrifluoroborate Salts

FeatureBoronic AcidsOrganotrifluoroborates
Stability Prone to dehydration and protodeboronationCrystalline, air- and moisture-stable solids
Handling Can be challenging to purify and handleEasy to handle and store
Reactivity Can be sluggish with challenging substratesOften exhibit superior reactivity
Stoichiometry Equilibrium with boroxines can affect stoichiometryWell-defined, crystalline solids ensure accurate stoichiometry

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the specific boronic acids discussed.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Phenylboronic acid derivative (1.2-1.5 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

    • Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, the boronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup, extracting the product with an organic solvent.

    • Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Benzofurans: An Application of Ortho-Substituted Boronic Acids

This compound and its analogs are valuable precursors for the synthesis of complex heterocyclic structures, such as benzofurans. The palladium-catalyzed reaction of such boronic acids with appropriate coupling partners can provide a direct route to these important scaffolds.

Benzofuran_Synthesis Start This compound + Alkyne Reaction Pd-catalyzed Annulation Start->Reaction Product Substituted Benzofuran Reaction->Product

Caption: General workflow for the synthesis of benzofurans.

Conclusion and Future Outlook

While this compound is a promising building block for organic synthesis, a clear gap exists in the literature regarding its direct comparative performance in Suzuki-Miyaura couplings. The available data for analogous compounds suggest that while the reaction is feasible, optimization of reaction conditions may be necessary to overcome potential steric hindrance. The exploration of more stable and reactive alternatives, such as organotrifluoroborates, may offer advantages in certain applications. Further studies directly comparing the reactivity of this and other ortho-disubstituted phenylboronic acids under standardized conditions are warranted to provide a more complete picture for synthetic chemists. This will enable more informed decisions in the design and execution of complex molecular syntheses.

References

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. However, the coupling of sterically hindered substrates, such as ortho-substituted boronic acids, presents a significant challenge, often leading to low yields and slow reaction rates. The choice of the palladium catalyst, specifically the ancillary ligand, is paramount to overcoming these steric impediments. This guide provides a comparative overview of the performance of different palladium catalyst systems with ortho-substituted boronic acids, supported by experimental data and detailed protocols.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in coupling sterically hindered substrates is largely dictated by the properties of its supporting phosphine ligand. Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands, are known to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle with challenging substrates. Below is a summary of the performance of catalyst systems based on Pd(OAc)₂ with the commonly used XPhos and SPhos ligands in the Suzuki-Miyaura coupling of various ortho-substituted boronic acids.

Catalyst SystemAryl Halideortho-Substituted Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos 2-Chlorotoluene2-Methylphenylboronic acidK₃PO₄1,4-Dioxane1001895
Pd(OAc)₂ / XPhos 1-Bromo-2,4,6-trimethylbenzene2,6-Dimethylphenylboronic acidK₃PO₄Toluene1101285
Pd(OAc)₂ / SPhos 2-Chloro-m-xylene2-Methylphenylboronic acidK₃PO₄n-Butanol100277[1]
Pd(OAc)₂ / SPhos 4-Chlorotoluene2,6-Dimethoxyphenylboronic acidK₃PO₄Toluene/H₂O1001692
Pd₂(dba)₃ / AntPhos 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene1101231-45[2]
Pd-PEPPSI-IPr2,6-DibromopyridinePhenylboronic acidK₂CO₃DMF/H₂O100195 (mono-arylation)

Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. Catalyst loading typically ranges from 1-2 mol % for palladium.

Experimental Protocols

Below is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an ortho-substituted boronic acid. Optimization of the specific catalyst, ligand, base, solvent, and temperature is often necessary for different substrates.[3][4]

Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-substituted boronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol %)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.2-2.4 mol %)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the ortho-substituted boronic acid, the palladium source, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 Boronate R2-B(OR)3- Boronate->Transmetal Base Base (e.g., K3PO4) Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Base Activation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product ArylHalide R1-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Purge with Inert Gas (e.g., Argon) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC, GC, LC-MS) E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J K Isolated Product J->K

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Stereospecificity in Suzuki Reactions with Chiral Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereospecific Suzuki-Miyaura cross-coupling reaction of chiral boronic esters represents a powerful tool for the construction of enantiomerically enriched molecules. This guide provides an objective comparison of the performance of different chiral boronic esters in Suzuki reactions, supported by experimental data, detailed protocols, and mechanistic illustrations to aid in the rational design and execution of stereospecific cross-coupling reactions.

The stereochemical outcome of the Suzuki-Miyaura reaction with chiral secondary boronic esters is highly dependent on the reaction conditions, including the choice of ligands, bases, and additives.[1] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the stereochemistry-determining step and can proceed through either a stereoretentive or stereoinvertive pathway.[1] Understanding and controlling these pathways is crucial for achieving high levels of stereospecificity.

Performance Comparison of Chiral Boronic Esters

The following table summarizes the performance of various chiral boronic esters in stereospecific Suzuki-Miyaura reactions, highlighting key quantitative data such as yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.).

Chiral Boronic Ester SubstrateCoupling PartnerCatalyst/LigandBaseStereochemical OutcomeYield (%)e.e. (%) / d.r.Reference
(R)-1-Phenylethylboronic acid pinacol ester4-IodotoluenePd(OAc)₂ / SPhosK₃PO₄Retention8594 e.e.[2]
(S)-α-(Acetylamino)benzylboronic acid pinacol ester4-BromotoluenePd₂(dba)₃ / XPhosK₂CO₃Inversion9598 e.e.[3]
(S)-α-(Acetylamino)benzylboronic acid pinacol ester4-BromotoluenePd₂(dba)₃ / XPhosK₂CO₃ / Zr(OⁱPr)₄Retention9396 e.e.[4]
meso-1,2-Diborylcyclopentane4-BromotoluenePd(OAc)₂ / Chiral PhosphoramiditeNaOHEnantioselective Desymmetrization8592 e.e.[5]
Enantioenriched dibenzylic boronic esterAryl HalidePd(PPh₃)₄K₃PO₄Retentionup to 98>99.5 e.e.
Chiral secondary benzylic boronic esterAryl IodidePd₂(dba)₃ / P(tBu)₃Ag₂ORetention80-95>90% e.s.[6]
Chiral secondary alkyltrifluoroborateAryl ChloridePd(OAc)₂ / RuPhosCs₂CO₃Inversion70-90High e.s.[7]

Mechanistic Pathways

The stereochemical outcome of the Suzuki-Miyaura coupling of chiral boronic esters is primarily determined by the mechanism of the transmetalation step. Two principal pathways are generally considered:

  • Stereoretentive Pathway: This is the more common pathway and is believed to proceed through a front-side attack mechanism. The palladium complex coordinates to the boronic ester, and the organic group is transferred to the palladium center with retention of its stereochemical configuration.

  • Stereoinvertive Pathway: This pathway is less common and often requires specific substrates and reaction conditions. It is thought to proceed through a backside attack mechanism, leading to an inversion of the stereocenter. The choice of ligands and additives can play a crucial role in promoting this pathway.

Diagram of Stereochemical Pathways in Suzuki-Miyaura Coupling

G General Stereochemical Pathways in Suzuki-Miyaura Coupling ret_start Chiral Boronic Ester (R-B(OR)₂) ret_intermediate [Ar-Pd(II)(L₂)-R] Complex ret_start->ret_intermediate Transmetalation (Frontside Attack) ret_pd Ar-Pd(II)-L₂-X ret_pd->ret_intermediate ret_product Coupled Product (R-Ar) Retention of Stereochemistry ret_intermediate->ret_product Reductive Elimination inv_start Chiral Boronic Ester (R-B(OR)₂) inv_intermediate [Ar-Pd(II)(L₂)-R] Complex inv_start->inv_intermediate Transmetalation (Backside Attack) inv_pd Ar-Pd(II)-L₂-X inv_pd->inv_intermediate inv_product Coupled Product (S-Ar) Inversion of Stereochemistry inv_intermediate->inv_product Reductive Elimination

Caption: General stereochemical pathways in Suzuki-Miyaura coupling.

Experimental Protocols

General Procedure for Stereoretentive Suzuki-Miyaura Coupling of Chiral Secondary Benzylic Boronic Esters

This protocol is adapted from the work of Crudden and co-workers and describes a stereoretentive coupling.[6]

Materials:

  • Chiral secondary benzylic boronic ester (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • P(tBu)₃ (10 mol%)

  • Ag₂O (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the chiral secondary benzylic boronic ester, aryl iodide, and Ag₂O.

  • In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and P(tBu)₃ in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Diagram of a Stereoretentive Suzuki Coupling Workflow

G Workflow for Stereoretentive Suzuki Coupling start Start: Oven-dried Schlenk tube reactants Add: - Chiral boronic ester - Aryl iodide - Ag₂O start->reactants catalyst Prepare & Add: - Pd₂(dba)₃ / P(tBu)₃ solution in anhydrous toluene reactants->catalyst reaction Heat at 80 °C for 12-24h catalyst->reaction workup Cool, filter through Celite reaction->workup purification Purify by column chromatography workup->purification product Final Product purification->product

References

Benchmarking (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid Performance Against Alternative Coupling Reagents in Suzuki-Miyaura Cross-Coupling Reactions, Supported by Experimental Data.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron coupling partner is a critical determinant of reaction success, influencing yield, reaction kinetics, and substrate scope. This guide provides a comprehensive benchmark of This compound , a structurally unique reagent, against other commonly employed coupling reagents. The presence of both a sterically demanding and potentially coordinating ortho-hydroxymethyl group, alongside an electron-withdrawing fluorine atom, imparts distinct reactivity to this molecule.

Performance Comparison of Boronic Acid Reagents

The electronic and steric nature of substituents on the phenylboronic acid ring significantly dictates the efficiency of the Suzuki-Miyaura coupling. While specific comparative data for this compound under a single set of conditions is not extensively published, the following tables summarize typical yields obtained with various substituted phenylboronic acids, including those with analogous structural features (e.g., ortho-substitution, electron-withdrawing groups), providing a valuable baseline for comparison.

Table 1: Comparison of Yields for Various Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O9012Hypothetical Data Point
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11024~90[1]
2-Methylphenylboronic acidBromobenzenePd-NHC-MIL-101(Cr)K₂CO₃H₂O85-92[2]
2-Hydroxyphenylboronic acidBromobenzenePd-NHC-MIL-101(Cr)K₂CO₃H₂O85-85[3]

Note: The data for this compound is a hypothetical representation for comparative purposes, as direct experimental data under these specific conditions was not found in the available literature. The other entries are collated from various sources and may not represent directly comparable reaction efficiencies due to differing conditions.

Alternative Coupling Reagents: A Comparative Overview

Beyond substituted boronic acids, other classes of organoboron reagents, such as boronate esters and organotrifluoroborates, offer distinct advantages in terms of stability and handling.

  • Boronate Esters (e.g., Pinacol Esters): These reagents exhibit enhanced stability compared to their corresponding boronic acids, making them easier to handle, purify, and store.[4] This stability, however, often comes at the cost of reduced reactivity, which may necessitate more forcing reaction conditions or longer reaction times.[4]

  • Potassium Organotrifluoroborates: These crystalline solids are exceptionally stable to air and moisture, offering significant advantages in terms of handling and storage.[4] They are often used in situations where the corresponding boronic acid is unstable and prone to decomposition.[4]

Table 2: Qualitative Comparison of Boronic Acid and its Derivatives

FeatureBoronic AcidsBoronate EstersOrganotrifluoroborates
Reactivity Generally HighModerate to HighModerate to High
Stability ModerateHighVery High
Handling Can be challengingEasyEasy
Common Use Cases Broad applicabilityUnstable boronic acidsUnstable boronic acids

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often crucial to achieve high yields, particularly with sterically hindered and electronically complex substrates like this compound.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 5-10 mL).[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Ar-Pd(II)-X L_n oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation pd2_aryl Ar-Pd(II)-Ar' L_n transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) vessel Add to Dry Reaction Vessel reagents->vessel inert Establish Inert Atmosphere vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Regioselectivity in Cross-Coupling Reactions with Polysubstituted Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Achieving high regioselectivity in cross-coupling reactions on substrates bearing multiple, often chemically similar, reactive sites is a significant challenge. This guide provides an objective comparison of various catalytic systems and methodologies for controlling regioselectivity in key cross-coupling reactions, supported by experimental data and detailed protocols.

Fundamental Principles of Regioselectivity

The regiochemical outcome of a cross-coupling reaction on a polysubstituted aromatic ring is governed by a delicate interplay of steric and electronic factors. The catalyst, and particularly the ligand sphere around the metal center, plays a pivotal role in differentiating between multiple potential reaction sites.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the aromatic ring can impede the approach of the catalyst to adjacent reaction sites, favoring reaction at less sterically encumbered positions.

  • Electronic Effects: The electron density at different positions on the aromatic ring, influenced by the electronic nature of the substituents (electron-donating or electron-withdrawing), can affect the rate of oxidative addition, which is often the regioselectivity-determining step.

  • Ligand Properties: The steric bulk and electronic properties of the ligands coordinated to the metal catalyst are critical in controlling regioselectivity. Bulky and electron-rich ligands can enhance selectivity by discriminating between sterically and electronically different C-X bonds.

  • Catalyst System: The choice of the palladium precursor and the specific ligands can dramatically alter the regiochemical outcome of the reaction.

Below is a diagram illustrating the interplay of these factors in determining the regioselectivity of a cross-coupling reaction.

G cluster_factors Influencing Factors cluster_outcome Reaction Outcome Steric Steric Effects (Substrate) Regioselectivity Regioselectivity Steric->Regioselectivity Hindrance Electronic Electronic Effects (Substrate) Electronic->Regioselectivity Reactivity Ligand Ligand Properties (Catalyst System) Ligand->Regioselectivity Control

Caption: Factors influencing regioselectivity in cross-coupling reactions.

Comparative Analysis of Cross-Coupling Reactions

This section provides a comparative overview of regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on representative polysubstituted aromatic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of di- or polyhalogenated aromatics, achieving selective mono-arylation is a common challenge.

Comparative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)C4:C2 RatioYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10015 (MW)>99:181
Pd₂(dba)₃tBu₃P·HBF₄K₂CO₃Dioxane/H₂O10015 (MW)>99:123
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O10015 (MW)>99:165

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a reported procedure for the selective C4-arylation of 2,4-dichloropyrimidine.

  • Materials:

    • 2,4-Dichloropyrimidine

    • Arylboronic acid (1.0 equiv.)

    • Pd(PPh₃)₄ (0.5 mol%)

    • K₂CO₃ (3.0 equiv.)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

    • Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

    • Seal the tube and irradiate in a microwave reactor at 100 °C for 15 minutes.

    • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • The crude product is purified by flash column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. Ligand choice is a critical parameter for controlling regioselectivity in polyhalogenated substrates.

Comparative Data for Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines:

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Time (h)C2:C8 RatioYield (%)
Pd(PPh₃)₄PPh₃CuIEt₃NDMF253>20:195
Pd₂(dba)₃·CHCl₃XantphosCuIEt₃NDMF2531:>2096
PdCl₂(dppf)dppfCuIEt₃NDMF2531:>2094

Experimental Protocol: Catalyst-Controlled Regioselective Sonogashira Coupling of a Diiodopurine

This protocol is based on a study demonstrating ligand-controlled regioselectivity in the Sonogashira coupling of diiodopurines.[2][3]

  • Materials:

    • 9-Substituted-6-chloro-2,8-diiodopurine

    • Terminal alkyne (1.2 equiv.)

    • Palladium catalyst (2.5 mol%)

    • Ligand (5 mol%)

    • CuI (5 mol%)

    • Et₃N (3.0 equiv.)

    • DMF

  • Procedure for C2-Selective Coupling:

    • To a solution of the diiodopurine (1.0 equiv.) in DMF, add the terminal alkyne (1.2 equiv.), Et₃N (3.0 equiv.), Pd(PPh₃)₄ (2.5 mol%), and CuI (5 mol%).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by flash column chromatography.

  • Procedure for C8-Selective Coupling:

    • To a solution of the diiodopurine (1.0 equiv.) in DMF, add the terminal alkyne (1.2 equiv.), Et₃N (3.0 equiv.), Pd₂(dba)₃·CHCl₃ (2.5 mol%), Xantphos (5 mol%), and CuI (5 mol%).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Workup and purification are performed as described for the C2-selective coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields and regioselectivity, especially with challenging substrates like polychloroarenes.

Comparative Data for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine:

CatalystLigandBaseSolventTemp (°C)Time (h)C4:C2 RatioYield (%)
Pd₂(dba)₃XantphosLiHMDSDioxane1001>30:195
Pd(OAc)₂BINAPLiHMDSDioxane10015:185
PdCl₂(PPh₃)₂PPh₃LiHMDSDioxane100115:190

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a study on the highly regioselective C4-amination of 2,4-dichloropyrimidines.[2]

  • Materials:

    • 6-Aryl-2,4-dichloropyrimidine

    • Secondary amine (1.1 equiv.)

    • Pd₂(dba)₃ (1 mol%)

    • Xantphos (1.5 mol%)

    • LiHMDS (1.2 equiv.)

    • Dioxane

  • Procedure:

    • In a glovebox, to a vial containing Pd₂(dba)₃ and Xantphos, add a solution of the 6-aryl-2,4-dichloropyrimidine in dioxane.

    • In a separate vial, add the secondary amine to a solution of LiHMDS in dioxane.

    • Add the amine/base solution to the catalyst/substrate mixture.

    • Seal the vial and heat at 100 °C for 1 hour.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

    • The crude product is purified by flash column chromatography.

Experimental Workflow and Logic

The successful execution of a regioselective cross-coupling reaction requires careful planning and execution. The following diagram outlines a general experimental workflow.

G start Start substrate Select Polysubstituted Aromatic Substrate start->substrate reaction_type Choose Cross-Coupling Reaction Type substrate->reaction_type catalyst_screening Catalyst and Ligand Screening reaction_type->catalyst_screening reaction_setup Reaction Setup (Inert Atmosphere) catalyst_screening->reaction_setup workup Reaction Workup and Product Isolation reaction_setup->workup analysis Analysis (NMR, GC-MS) workup->analysis end End analysis->end

Caption: General experimental workflow for regioselective cross-coupling.

Conclusion

The regioselective functionalization of polysubstituted aromatics via cross-coupling reactions is a powerful strategy in modern organic synthesis. As demonstrated by the comparative data, the choice of catalyst system, particularly the ligand, is paramount in controlling the site of reaction. For Suzuki-Miyaura couplings, traditional palladium catalysts with phosphine ligands often provide high selectivity. In Sonogashira reactions, the regioselectivity can be effectively switched by employing either monodentate or bidentate phosphine ligands. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are often essential for achieving high regioselectivity and yields. Researchers and drug development professionals should carefully consider the electronic and steric properties of their specific substrate and consult comparative studies to select the optimal catalytic system for their desired regiochemical outcome.

References

Safety Operating Guide

Proper Disposal of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with care. This compound should be treated as hazardous waste.[1][2] All handling and disposal activities must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent skin and eye contact.[2][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant nitrile or neoprene gloves.[1][2]
Body Protection A fully fastened lab coat that covers the arms.[1]
Respiratory Protection For nuisance exposures or if dust is generated, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][5]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][6] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][6] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and weighing paper should be collected in a designated, sealable container labeled as hazardous waste.[3]

  • For spills, do not create dust.[4] Sweep up the material and place it in a suitable, closed container for disposal.[4] If the spill is liquid, absorb it with an inert material like vermiculite or sand and collect it into a sealed, labeled hazardous waste container.[2]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]

  • Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Never mix with incompatible chemicals like strong oxidizing agents.[7]

4. Decontamination and Empty Container Disposal:

  • Glassware and Equipment: To decontaminate glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[1] All rinsates from the decontamination process must be collected as liquid hazardous waste.[1][3]

  • Empty Containers: Empty containers must be triple rinsed with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[3][9] After thorough rinsing and air drying in a well-ventilated area, deface the original label.[3] The clean container can then be disposed of according to laboratory recycling or waste policies.[3]

5. Final Disposal:

  • Professional Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contact a licensed professional waste disposal service to dispose of this material.[4] One recommended method of disposal is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area.[1][2] Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Experimental Protocols

The primary and recommended "experimental protocol" for the disposal of this compound is not neutralization in the lab but rather collection and disposal via a licensed hazardous waste facility.[4][6] On-site treatment of chemical waste can be hazardous and is highly regulated. Always consult with your institution's EHS office before attempting any neutralization procedures.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Storage & Final Disposal start Start: Disposal of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealable 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Immediate Safety and Handling Protocols

This compound should be handled with care, as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Based on information for similar compounds, it may cause skin, eye, and respiratory irritation.[2][3] Therefore, it is crucial to use appropriate personal protective equipment (PPE) and engineering controls.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3]To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1][2][3]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Confirm the location of the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling:

    • Keep the container tightly closed when not in use.[4]

    • Avoid creating dust when transferring the solid.[3] Use a spatula or other appropriate tools for transfers.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]

  • Solid Waste: Collect unused or contaminated solid material in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.

  • Contaminated Materials: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in the designated solid hazardous waste container.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying in a fume hood, deface the original label, and dispose of the container according to your institution's guidelines for decontaminated lab waste.

  • Spills: In case of a small spill, contain it with an inert absorbent material (e.g., sand or vermiculite), and carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[2] Clean the spill area with an appropriate solvent, followed by soap and water. Report all spills to the appropriate safety personnel.

Never dispose of this compound or its waste down the drain. [6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Locate Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Segregate & Label Hazardous Waste (Solid, Liquid, Contaminated PPE) post1->post2 post3 Decontaminate Empty Containers post2->post3 post4 Remove PPE post3->post4 post5 Wash Hands Thoroughly post4->post5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.